Neurokinin A
Description
Historical Discovery and Early Characterization of Neurokinin A
The journey to understanding this compound began decades after the initial discovery of the first tachykinin, Substance P, in 1931. In 1983, this compound was successfully isolated from the porcine spinal cord. nih.govwikipedia.org Its discovery was a result of independent research by multiple groups, which led to it being identified under several different names.
One group of researchers named the newly found peptide Substance K , noting its structural similarities to kassinin, an amphibian tachykinin. pnas.org Concurrently, another group designated it as Neuromedin L . pnas.orgresearchgate.net A third group identified it as This compound . pnas.org Eventually, to standardize the nomenclature, this compound became the accepted term for this decapeptide. pnas.org Early research confirmed that this compound, like Substance P, could stimulate intestinal contraction. nih.gov The amino acid sequence of this compound was determined to be His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met, with an amidated C-terminus. wikipedia.org
Classification of this compound within the Mammalian Tachykinin Family
This compound is classified within the mammalian tachykinin family of neuropeptides. wikipedia.org This family of peptides is defined by a common C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where 'X' represents a hydrophobic amino acid. nih.govpnas.orgwikipedia.org This conserved sequence is crucial for the biological activity of tachykinins. nih.gov
The major mammalian tachykinins include Substance P (SP), this compound (NKA), and Neurokinin B (NKB). nih.govnih.gov These peptides exert their effects by binding to a class of G protein-coupled receptors known as tachykinin receptors (NKRs). nih.govnih.gov There are three primary types of these receptors:
NK1 receptor (NK1R) : Shows a preferential affinity for Substance P. nih.govresearchgate.net
NK2 receptor (NK2R) : Shows a preferential affinity for this compound. nih.govresearchgate.net
NK3 receptor (NK3R) : Shows a preferential affinity for Neurokinin B. nih.govresearchgate.net
While each tachykinin has a preferred receptor, they can bind to other NK receptors, albeit with lower affinity. wikipedia.org
| Tachykinin | Preferred Receptor | Primary Gene Source |
|---|---|---|
| Substance P (SP) | NK1R | TAC1 (PPT-A) |
| This compound (NKA) | NK2R | TAC1 (PPT-A) |
| Neurokinin B (NKB) | NK3R | TAC3 (PPT-B) |
Preprotachykinin Gene Products and Related Peptides
This compound is not directly synthesized but is instead derived from a larger precursor protein encoded by the preprotachykinin-A (PPT-A) gene, also known as TAC1. wikipedia.orgfrontiersin.orgnovusbio.com This single gene gives rise to several different tachykinin peptides through the process of alternative RNA splicing. researchgate.netatsjournals.org
The alternative splicing of the TAC1 gene transcript results in different messenger RNAs (mRNAs), which are then translated into precursor proteins. atsjournals.orgtermedia.pl These precursors are subsequently cleaved to produce the final, active peptides. The peptides derived from the TAC1 gene include:
Substance P (SP) : An eleven-amino-acid peptide. wikipedia.org
This compound (NKA) : A ten-amino-acid peptide. wikipedia.org
Neuropeptide K (NPK) : A longer, N-terminally extended form of this compound. researchgate.netwikipedia.org
Neuropeptide γ (NPγ) : Another N-terminally extended version of this compound. researchgate.netfrontiersin.org
In contrast, Neurokinin B (NKB) is the product of a separate gene, the preprotachykinin-B (PPT-B) gene, also known as TAC3. pnas.orgwikipedia.orgraybiotech.com
| Gene | Precursor Protein | Resulting Peptides |
|---|---|---|
| Preprotachykinin-A (TAC1) | Preprotachykinin-A | Substance P, this compound, Neuropeptide K, Neuropeptide γ |
| Preprotachykinin-B (TAC3) | Preprotachykinin-B | Neurokinin B |
This genetic organization allows for a diverse range of tachykinin peptides to be produced and regulated in a tissue-specific manner, contributing to the complexity of their physiological roles. nus.edu.sg
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
HKTDSFVGLM |
Origin of Product |
United States |
Molecular and Cellular Biology of Neurokinin a
Gene Expression and Biosynthesis Pathways
The synthesis of Neurokinin A is a multi-step process that begins with the transcription of the tachykinin precursor 1 (TAC1) gene. The expression of this gene is tightly controlled, and its primary transcript undergoes alternative splicing to generate various mRNA isoforms, which ultimately dictate the array of peptides produced.
Transcriptional Regulation of the TAC1 Gene
The expression of the TAC1 gene, which encodes the precursor for this compound, is governed by a complex interplay between a proximal promoter and distant regulatory elements. mdpi.com The promoter region immediately upstream of the gene's transcriptional start site contains binding sites for several transcription factors. nih.govgenecards.org However, studies have shown that this promoter alone is often insufficient to drive robust or stimulus-responsive gene expression. mdpi.com
Effective regulation of TAC1 requires synergistic cooperation with remote enhancer regions. mdpi.comnih.gov Comparative genomic analyses have identified several evolutionarily conserved regions (ECRs) located far from the TAC1 gene, such as ECR2, which is found 214 kilobases upstream. nih.govmdpi.com This enhancer contains binding sites for transcription factors like Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 1 (STAT1), which are known to be involved in inflammatory responses. nih.gov The synergy between the promoter and such enhancers is crucial for the gene's response to stimuli like MAP kinase signaling. mdpi.comnih.gov
Furthermore, the TAC1 gene is subject to negative regulation. The RE-1 silencing transcription factor (REST), also known as neural restrictive silencing factor (NRSF), can bind to the TAC1 promoter and suppress its expression. researchgate.net Glucocorticoid receptors (GR) have also been shown to modulate TAC1 promoter activity, with predicted binding sites located within the promoter region. cdnsciencepub.com This intricate network of activators, repressors, and distant enhancers ensures the precise, tissue-specific, and stimulus-dependent expression of the TAC1 gene. researchgate.net
| Regulatory Element | Location | Associated Transcription Factors | Function |
| Proximal Promoter | Immediately 5' of the transcriptional start site | GATA-1, Nkx2-5, Glucocorticoid Receptor (GR), RE-1 Silencing Transcription Factor (REST) | Basal transcription, site of negative regulation by REST and modulation by GR. genecards.orgresearchgate.netcdnsciencepub.com |
| ECR2 (Enhancer) | 214 kb upstream of TAC1 gene | AP-1, STAT1 | Required for response to inflammatory stimuli and MAP kinase signaling. mdpi.comnih.govmdpi.com |
| ECR (Enhancer) | 158 kb upstream of TAC1 gene | - | Drives expression in amygdala neurons. mdpi.com |
Alternative Splicing Mechanisms and Isoform Generation
The primary transcript of the seven-exon TAC1 gene undergoes alternative splicing, a process that selectively includes or excludes certain exons from the final messenger RNA (mRNA). This mechanism generates four distinct mRNA isoforms: alpha (α), beta (β), gamma (γ), and delta (δ)-preprotachykinin-A (PPT-A). atsjournals.orgfrontiersin.org
The generation of these isoforms is tissue-specific and is a primary driver of the diversity of tachykinin peptides produced from a single gene. frontiersin.org While all major isoforms encode the neuropeptide Substance P (SP), only the β- and γ-PPT-A mRNAs contain the sequence for this compound, which is encoded by exon 6. atsjournals.orgfrontiersin.org
α-PPT-A: Lacks exon 6 and therefore only encodes Substance P. atsjournals.org
β-PPT-A: Is the full-length transcript, containing all exons, and encodes Substance P, this compound, and the N-terminally extended form, Neuropeptide K. atsjournals.org
γ-PPT-A: Lacks exon 4 but contains exon 6, and thus encodes Substance P, this compound, and another N-terminally extended form, Neuropeptide γ. atsjournals.org
δ-PPT-A: Lacks both exons 4 and 6, encoding only Substance P. atsjournals.org
The relative abundance of these transcripts can vary significantly between tissues, with γ-PPT-A and β-PPT-A typically being the most prevalent forms in the nervous system. mdpi.comatsjournals.org
| Preprotachykinin-A (PPT-A) Isoform | Exons Spliced Out | Encoded Tachykinin Peptides |
| α-PPT-A | Exon 6 | Substance P |
| β-PPT-A | None | Substance P, this compound, Neuropeptide K |
| γ-PPT-A | Exon 4 | Substance P, this compound, Neuropeptide γ |
| δ-PPT-A | Exons 4 and 6 | Substance P |
Post-translational Processing and Peptide Maturation
Once the PPT-A mRNAs are translated into precursor proteins, they must undergo a series of modifications in the endoplasmic reticulum and Golgi apparatus to yield biologically active peptides. This process involves enzymatic cleavage and other modifications.
Enzymatic Cleavage of Preprotachykinin A
The PPT-A precursor proteins are targeted for cleavage by a family of enzymes known as prohormone convertases. These enzymes recognize and cut the precursor at specific sites, which are typically pairs of basic amino acid residues (e.g., Lys-Arg or Arg-Arg). This proteolytic processing is essential to liberate the individual tachykinin peptides from the larger prohormone. The cleavage of β- and γ-PPT-A is a multi-step process that releases Substance P, this compound, and the larger, N-terminally extended forms of NKA. nih.gov
Generation of Active this compound and N-terminally Extended Forms
From the β- and γ-PPT-A precursors, initial cleavage events can generate Neuropeptide K and Neuropeptide γ, respectively. These peptides are N-terminally extended versions of this compound. nih.gov Further processing can then occur. Research suggests that the conversion of Neuropeptide K into the final, active this compound decapeptide can take place during the packaging of the peptides into storage vesicles for axonal transport. cdnsciencepub.com This final cleavage step ensures the production of the mature, highly potent this compound. The co-production of these various tachykinins from a single gene allows a single neuron to release a complex cocktail of related but functionally distinct signaling molecules.
Cellular and Subcellular Localization of this compound
This compound is predominantly found in neurons of the central and peripheral nervous systems, as well as in some neuroendocrine cells. nih.govscispace.com Immunocytochemical studies have localized this compound-like immunoreactivity to specific neuronal populations. In the human peripheral nervous system, it is present in the walls of the gastrointestinal tract, the gallbladder, and the pancreas. genecards.org Specifically, it is found in the ganglia of the submucosal and myenteric nerve plexuses of the gut wall. genecards.orgmdpi.com In the rat retina, transcripts for NKA are expressed in somata within the inner nuclear, inner plexiform, and ganglion cell layers. mdpi.com
Subcellularly, this compound, like other neuropeptides, is packaged into large dense-core vesicles (LDCVs). These vesicles are formed at the trans-Golgi network in the neuronal cell body and are then transported along the axon to nerve terminals. Within these vesicles, this compound is often stored alongside Substance P, as they are processed from the same β- or γ-PPT-A precursors. cdnsciencepub.com This co-localization within the same synaptic vesicle means that both peptides are typically released together when the neuron is stimulated, though the possibility of different vesicles with similar densities cannot be entirely excluded. cdnsciencepub.com These LDCVs are found throughout the neuron, including the soma, axons, and nerve terminals, ready for secretion into the synaptic cleft or surrounding tissue.
Neuronal Distribution in Central and Peripheral Nervous Systems
This compound (NKA) is a neuropeptide of the tachykinin family that is widely distributed throughout the mammalian central and peripheral nervous systems. jneurology.comwikipedia.orgwikidoc.org It is encoded by the preprotachykinin-A (TAC1) gene, which through alternative splicing, also produces the related and often co-localized neuropeptide, Substance P (SP). jneurology.complos.orgarvojournals.org This shared genetic origin means that NKA and SP frequently coexist within the same neurons. arvojournals.org
In the Central Nervous System (CNS), NKA is found in numerous regions critical for various physiological functions. Its presence is well-documented in the spinal cord, particularly in the dorsal horn where it is involved in the transmission of sensory and nociceptive (pain) signals from the periphery. jneurology.commolbiolcell.org NKA is also distributed in several brain regions, including the hypothalamus, basal ganglia, and substantia nigra. jneurology.comdovepress.com
In the Peripheral Nervous System (PNS), NKA is a key constituent of primary sensory neurons, with its cell bodies located in the dorsal root ganglia. jneurology.comarvojournals.org These sensory nerve fibers, specifically the unmyelinated C-fibers, project to various peripheral tissues, including the skin, airways, and the eye. wikipedia.orgarvojournals.orgatsjournals.org For instance, detailed studies have shown that NKA is a primary tachykinin in the sensory neurons innervating the anterior segment of the eye. arvojournals.org The peptide is released from the peripheral terminals of these sensory nerves, where it contributes to neurogenic inflammation and other local responses. wikipedia.orgatsjournals.org
| Nervous System | Location | Associated Neurons/Structures |
|---|---|---|
| Central Nervous System (CNS) | Spinal Cord | Dorsal Horn Neurons jneurology.commolbiolcell.org |
| Brain | Hypothalamus jneurology.comdovepress.com | |
| Basal Ganglia jneurology.comdovepress.com | ||
| Substantia Nigra jneurology.com | ||
| Peripheral Nervous System (PNS) | Dorsal Root Ganglia | Primary Sensory Neurons jneurology.comarvojournals.org |
| Peripheral Tissues | Afferent C-Fibers (e.g., in skin, airways, eye) wikipedia.orgarvojournals.orgatsjournals.org |
Presence in Non-Neuronal Tissues and Cells
Beyond its well-established role as a neurotransmitter, this compound is also present in and exerts influence over a variety of non-neuronal cells. plos.orgnih.gov This distribution underscores the peptide's role in the intricate communication between the nervous and immune systems, as well as in regulating the function of various organs. semanticscholar.orgnih.gov
NKA has been identified in multiple types of immune cells, highlighting its function as an immunomodulatory peptide. It has been shown to be a potent chemoattractant for T-cells, facilitating their migration to sites of infection or inflammation. wikipedia.org Furthermore, NKA expression and/or its receptors have been detected on macrophages, dendritic cells, and Natural Killer (NK) cells. plos.orgontosight.aiaai.org Through its interaction with these cells, NKA can influence processes such as cytokine production and cell-mediated cytotoxicity. ontosight.aiaai.org
The peptide is also found in secretory cells in various tissues. wikipedia.orgraybiotech.com In the respiratory system, NKA is localized to the myoepithelial cells that surround bronchial glands. atsjournals.org Its release in the airways can stimulate mucus secretion, a key component of the neurogenic inflammatory response. atsjournals.orgcdnsciencepub.com Additionally, NKA is present in secretory cells within the hypothalamic-pituitary-adrenal axis, implicating it in the neuroendocrine stress response. wikipedia.orgwikidoc.orgraybiotech.com
| Cell Category | Specific Cell Type | Associated Function |
|---|---|---|
| Immune Cells | T-Lymphocytes | Chemoattraction, migration wikipedia.org |
| Macrophages | Immunomodulation plos.orgaai.org | |
| Dendritic Cells (DCs) | Regulation of Ag presentation aai.org | |
| Natural Killer (NK) Cells | Regulation of cytotoxicity ontosight.ai | |
| Secretory Cells | Airway Gland Cells (Myoepithelial) | Mucus secretion atsjournals.org |
| Hypothalamic-Pituitary-Adrenal Axis Cells | Neuroendocrine regulation wikipedia.orgraybiotech.com |
Metabolism and Degradation of this compound
Role of Peptidases in this compound Inactivation
The biological actions of this compound are terminated by enzymatic breakdown. This metabolic inactivation is carried out by specific enzymes known as peptidases, which cleave the peptide into inactive fragments. The primary and most effective peptidase involved in the degradation of NKA is endopeptidase-24.11 , also known as neprilysin (NEP). nih.govoup.com This enzyme hydrolyzes NKA at specific peptide bonds, namely at the Ser5-Phe6 and Gly8-Leu9 positions, which is consistent with the known specificity of the enzyme. nih.gov
While endopeptidase-24.11 is a key player, other peptidases can also contribute to the metabolism of tachykinins. These include bestatin-sensitive aminopeptidases. oup.com Notably, there is a significant difference in substrate specificity among peptidases. For example, angiotensin-converting enzyme (ACE) , which is known to hydrolyze Substance P, does not act as a substrate for this compound. nih.gov This enzymatic specificity highlights distinct metabolic pathways for closely related neuropeptides. In experimental settings, a "cocktail" of peptidase inhibitors, such as thiorphan (B555922) (an endopeptidase-24.11 inhibitor) and captopril (B1668294) (an ACE inhibitor), is often used to protect NKA and SP from degradation and to study their undiminished effects. oup.comnih.gov
| Peptidase | Action on this compound | Action on Substance P | Reference |
|---|---|---|---|
| Endopeptidase-24.11 (Neprilysin) | Primary degradation enzyme | Degrades | nih.govnih.gov |
| Angiotensin-Converting Enzyme (ACE) | Not a substrate | Degrades | nih.gov |
| Bestatin-sensitive aminopeptidases | Substrate | Substrate | oup.com |
Differential Degradation Rates of Tachykinins
The family of tachykinin peptides exhibits notable differences in their susceptibility to enzymatic degradation, leading to varied durations of action. nih.gov Studies comparing the stability of different peptides have shown that their resistance to proteolysis is a key determinant of their biological half-life. nih.gov
In one study where peptides were incubated in spinal cord homogenates, Substance P was found to be degraded very rapidly, with approximately 90% of its immunoreactivity lost in under 5 minutes. nih.gov The duration of action for Substance K (an earlier name for NKA) was found to be similar to that of SP. nih.gov
Further evidence for differential degradation comes from experiments using peptidase inhibitors. In rat spinal cord slices, the application of inhibitors for endopeptidase-24.11 (thiorphan) and dipeptidyl carboxypeptidase (captopril) significantly increased the potency of both NKA and SP. nih.gov However, the magnitude of this effect was different for the two peptides. The concentration required for SP to produce a half-maximal effect (EC50) decreased by approximately 3.5-fold (from 32 nM to 9 nM), while the EC50 for NKA decreased by approximately 2.8-fold (from 170 nM to 60 nM). nih.gov This suggests that under these conditions, SP is more rapidly inactivated by these specific peptidases than NKA, contributing to a differential rate of degradation between the two tachykinins.
Neurokinin a Receptor Interactions and Pharmacology
Overview of Tachykinin Receptor Subtypes (NK1, NK2, NK3)
There are three primary subtypes of tachykinin receptors: NK1, NK2, and NK3. guidetopharmacology.orgcreative-biolabs.com While each tachykinin peptide can interact with all three receptor subtypes, they exhibit a preferential affinity for a specific receptor. nih.gov Substance P preferentially binds to the NK1 receptor, NKA to the NK2 receptor, and NKB to the NK3 receptor. guidetopharmacology.orgcreative-biolabs.comnih.gov
These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in other tissues. guidetopharmacology.orgagriculturejournals.cz NK1 and NK3 receptors are predominantly found in the central nervous system. guidetopharmacology.orgmultispaninc.com In contrast, the NK2 receptor is primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, with some expression in discrete regions of the central nervous system. guidetopharmacology.orgtocris.com The activation of these receptors leads to a variety of physiological responses, including smooth muscle contraction, vasodilation, and neurogenic inflammation. guidetopharmacology.orgcreative-biolabs.comjneurosci.org
The genes encoding these receptors have been identified in several species, including humans and pigs. In pigs, the TACR1 gene (encoding NK1R) is on chromosome 3, TACR2 (encoding NK2R) is on chromosome 14, and TACR3 (encoding NK3R) is on chromosome 8. agriculturejournals.cz
Neurokinin A Selectivity and High Affinity for NK2 Receptors
This compound demonstrates a pronounced selectivity and high affinity for the NK2 receptor subtype. guidetopharmacology.orgcreative-biolabs.comconicet.gov.ar This preferential binding is a key determinant of its biological function. The interaction of NKA with the NK2 receptor initiates a signaling cascade that involves the activation of G-proteins, leading to the stimulation of inositol (B14025) monophosphate, activation of phospholipase C, and inhibition of cyclic AMP. guidetopharmacology.org
While NKA is the preferred endogenous ligand for the NK2 receptor, other tachykinins like neuropeptide K (NPK) and neuropeptide-gamma (NP-γ), which are elongated forms of NKA, also activate the NK2 receptor with similar kinetics. guidetopharmacology.org The affinity of the NK2 receptor for NKA is significantly higher than for substance P or NKB. guidetopharmacology.org
This compound Cross-Reactivity and Activation of NK1 Receptors
Despite its preference for the NK2 receptor, this compound can exhibit cross-reactivity and activate NK1 receptors. creative-biolabs.comnih.gov This interaction, although with lower affinity compared to the NK2 receptor, can still elicit biological responses. pnas.org The shared C-terminal sequence among tachykinins, Phe-X-Gly-Leu-Met-NH2, is a crucial factor contributing to this cross-reactivity. guidetopharmacology.orgnih.gov
Studies have shown that NKA can bind to NK1 receptors and induce physiological effects. pnas.orgmdpi.com For instance, research on conscious dogs revealed that the NKA analog [Lys5,MeLeu9,Nle10]-NKA(4-10) can elicit emesis and hypotension through NK1 receptor-mediated pathways, in addition to its NK2 receptor-mediated effects on micturition and defecation. medchemexpress.com The ability of NKA to activate NK1 receptors underscores the complexity of tachykinin signaling and the potential for overlapping physiological roles.
Pharmacological Characterization of this compound Receptor Agonists and Antagonists
The study of this compound's physiological roles has been greatly aided by the development of selective agonists and antagonists for its receptors.
Selective agonists have been instrumental in probing the function of NK2 receptors. An example of a potent and selective NK2 receptor agonist is [Lys5,MeLeu9,Nle10]-NKA(4-10). medchemexpress.complos.orgrndsystems.comtocris.com This analog of NKA has been used in research to investigate the role of NK2 receptors in smooth muscle contraction in various tissues. medchemexpress.com
Another notable selective agonist is (β-Ala8)-Neurokinin A (4-10), which is recognized for its potency and selectivity for the NK2 tachykinin receptor. medchemexpress.com The development of such selective agonists allows for the precise investigation of NK2 receptor-mediated pathways, distinguishing them from effects mediated by NK1 or NK3 receptors.
Below is an interactive table detailing the selectivity of various this compound analogs for NK2 over NK1 receptors.
| Compound | NK1/NK2 Ki Ratio | NK1/NK2 EC50 Ratio (Calcium Response) | NK1/NK2 EC50 Ratio (cAMP Stimulation) |
| [Lys5,MeLeu9,Nle10]-NKA(4–10) | 674 | 105 | 74 |
| [Arg5,MeLeu9,Nle10]-NKA(4–10) | 561 | 70 | - |
| [β-Ala8]-NKA(4-10) | - | - | 244 |
| This compound (NKA) | 20 | 1 | 2.8 |
Data sourced from Rupniak et al. (2018) plos.orgnih.gov
Neurokinin receptor antagonists are invaluable tools for elucidating the physiological and pathological roles of tachykinins. creative-biolabs.com These antagonists function by competitively binding to neurokinin receptors, thereby blocking the binding of endogenous ligands like NKA and substance P. nih.gov
Selective NK2 receptor antagonists, such as Saredutant and GR 159897, have been developed for research purposes to investigate the specific functions of the NK2 receptor. medchemexpress.com These antagonists have been used to study the role of NK2 receptors in conditions like anxiety and bronchoconstriction. medchemexpress.com The mechanism of these antagonists typically involves competitive inhibition at the receptor binding site. medchemexpress.com
The interaction between this compound and its receptors is characterized by specific binding properties, including affinity and receptor density (Bmax). nih.gov Radioligand binding assays are commonly used to determine these characteristics. pnas.orgtermedia.pl
Saturation binding experiments, often using a radiolabeled ligand, allow for the determination of the equilibrium dissociation constant (Kd), which is a measure of the ligand's affinity for the receptor, and the maximum number of binding sites (Bmax). pnas.orgtermedia.pl For instance, saturation analysis of the NK1 receptor has been performed using 125I-BH-SP, revealing a Kd in the nanomolar range. pnas.org
Competition binding experiments are used to determine the inhibitory constant (Ki) of unlabeled ligands, which reflects their affinity for the receptor. termedia.pl These studies have confirmed the high affinity of NKA for the NK2 receptor and its lower, yet significant, affinity for the NK1 receptor. conicet.gov.ar The binding of NKA to its receptors can be complex, with some studies suggesting the existence of high and low-affinity binding sites. conicet.gov.ar
Intracellular Signal Transduction Mechanisms of Neurokinin a
G Protein Coupling and Second Messenger Generation
The initial step in NKA signaling following receptor binding is the activation of heterotrimeric G proteins. This activation leads to the production of second messengers, which are small intracellular molecules that amplify the initial signal and trigger downstream cellular responses.
Gq/11 and Gs Protein Activation by Neurokinin Receptors
Neurokinin receptors, including NK1R and NK2R, are known to couple to multiple types of G proteins, most notably Gq/11 and Gs. mdpi.comencyclopedia.pub While Substance P (SP) can activate both Gq and Gs signaling pathways through the NK1R, NKA appears to predominantly signal through Gq when interacting with the NK1R. biorxiv.orgcolab.ws The NK2 receptor, the preferred receptor for NKA, also couples to both Gs and Gq/11. guidetopharmacology.org The structural dynamics of the receptor and its interaction with the specific ligand play a crucial role in determining which G protein pathway is preferentially activated. biorxiv.org For instance, studies have shown that while the NK1R can bind to both Gq and Gs proteins, the binding to Gq is slightly favored. mdpi.com
Inositol (B14025) Triphosphate (IP3) and Intracellular Calcium Mobilization
A primary signaling pathway activated by NKA, particularly through Gq/11 coupling, is the phospholipase C (PLC) pathway. guidetopharmacology.orgunige.ch Activation of Gq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). guidetopharmacology.orgwikipedia.org
IP3 is a soluble molecule that diffuses into the cytoplasm and binds to its specific receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER). wikipedia.orgtocris.com This binding opens calcium channels, leading to the release of stored calcium (Ca2+) from the ER into the cytosol. wikipedia.orgpsu.edu This rapid increase in intracellular calcium concentration is a key event in many cellular responses triggered by NKA. psu.eduphysiology.org Studies in human airway smooth muscle cells have demonstrated that NKA and other neurokinin receptor agonists stimulate inositol phosphate (B84403) synthesis and increase intracellular calcium levels. psu.edunih.gov The initial transient phase of this calcium increase is primarily mediated by the IP3 receptor. psu.edu
Cyclic AMP (cAMP) Modulation
In addition to the Gq/11-PLC-IP3 pathway, NKA can also modulate intracellular levels of another important second messenger, cyclic AMP (cAMP), through its interaction with Gs-coupled receptors. mdpi.comencyclopedia.pub Activation of the Gs protein stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. unige.ch While NKA can stimulate cAMP production via the NK2 receptor, its efficacy in this pathway can differ from that of other tachykinins. plos.org For example, some studies have shown that while full-length NKA can induce both calcium and cAMP responses, its truncated form, NKA-(4-10), primarily elicits calcium responses. unige.ch Furthermore, research indicates that N-terminal metabolism of Substance P, a related tachykinin, can produce metabolites that retain the ability to increase intracellular calcium but lose the capacity to increase cAMP, highlighting the nuanced regulation of these two pathways. nih.govphysiology.org
Table 1: G Protein Coupling and Second Messenger Generation by Neurokinin A
| Receptor | G Protein Coupled | Primary Second Messenger Pathway | Key Effector | Second Messengers | Cellular Response |
|---|---|---|---|---|---|
| NK1R | Gq/11, Gs | Phospholipase C | Phospholipase C | Inositol Triphosphate (IP3), Diacylglycerol (DAG) | Intracellular Calcium Mobilization |
| NK2R | Gq/11, Gs | Adenylyl Cyclase | Adenylyl Cyclase | Cyclic AMP (cAMP) | Modulation of various cellular processes |
Downstream Kinase Cascades and Protein Phosphorylation
The second messengers generated by G protein activation trigger further signaling events by activating various protein kinases. These kinases, in turn, phosphorylate a multitude of target proteins, leading to changes in their activity and ultimately culminating in a cellular response.
Mitogen-Activated Protein Kinase (MAPK-ERK) Pathway Activation
One of the major downstream signaling cascades activated by NKA is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch. physiology.org The activation of neurokinin receptors can lead to the phosphorylation and activation of ERK1/2. mdpi.comresearchgate.net This activation can occur through various mechanisms, including those dependent on G protein activation and the formation of scaffolding complexes involving β-arrestin. mdpi.com
In murine macrophages, NKA has been shown to activate the ERK1/2 signaling pathway, which is crucial for the subsequent induction of NF-κB-dependent gene expression. physiology.org Similarly, in pancreatic acinar cells, the activation of the NK1R can trigger the MAPK pathway, including ERK, which plays a role in the upregulation of Substance P and NK1R expression. nih.gov Inhibition of the ERK pathway has been shown to attenuate the cellular responses induced by NKA, confirming the importance of this cascade in mediating the effects of the neuropeptide. physiology.org
PI3-Kinase/Akt Signaling Pathway Involvement
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream cascade implicated in NKA-mediated cellular responses. physiology.orgphysiology.org The PI3K-Akt pathway is activated by a wide range of stimuli and plays a fundamental role in regulating cellular functions such as growth, proliferation, and survival. kegg.jpfrontiersin.org
Research has demonstrated that NKA can induce the activation of the PI3K/Akt pathway in murine macrophages. physiology.orgresearchgate.net This activation is an important upstream event leading to the activation of the transcription factor NF-κB and subsequent pro-inflammatory gene expression. physiology.orgnih.gov Specific inhibitors of the PI3K/Akt pathway have been shown to block the NF-κB-dependent cellular responses elicited by NKA, underscoring the integral role of this kinase cascade in NKA's mechanism of action. physiology.org
Table 2: Downstream Kinase Cascades Activated by this compound
| Pathway | Key Kinases | Upstream Activators | Key Downstream Targets | Cellular Functions |
|---|---|---|---|---|
| MAPK/ERK | ERK1/2 | G proteins, β-arrestin | Transcription factors, other kinases | Gene expression, cell proliferation, migration |
| PI3K/Akt | PI3K, Akt | G protein-coupled receptors | NF-κB, other signaling molecules | Cell survival, growth, inflammation |
Glycogen Synthase Kinase-3 (GSK-3β) Regulation
Activation of neurokinin receptors can influence the activity of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and inflammation. researchgate.netplos.org Studies have shown that the signaling pathways initiated by tachykinins can lead to the phosphorylation and subsequent inhibition of GSK-3β. plos.org For instance, the activation of the NK1R by its primary ligand, Substance P (SP), has been demonstrated to increase the phosphorylation of GSK-3β, a process associated with the promotion of cell survival and proliferation. encyclopedia.pubresearchgate.net This regulation is often linked to the PI3K/Akt signaling pathway, where activated Akt phosphorylates GSK-3β at Ser9, leading to its inactivation. plos.orgscientificarchives.com In the context of NKA, while direct studies on its regulation of GSK-3β are less common, its ability to activate similar signaling cascades to SP through the NK1R suggests a potential for indirect regulation. encyclopedia.pubphysiology.org Furthermore, research on the related NK3 receptor has shown that its blockade can alter the phosphorylation state of GSK-3β in the brain, indicating a broader role for tachykinin receptors in modulating GSK-3 activity. nih.gov
Regulation of Gene Expression and Transcription Factors
A significant consequence of NKA-mediated signaling is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). physiology.orgnih.gov NF-κB is a critical regulator of genes involved in inflammation, immune responses, and cell survival. wikipedia.org Research has demonstrated that in murine macrophages, which can express NK1R but not NK2R, NKA can engage the NK1R to induce NF-κB activation. physiology.orgnih.gov This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, leading to the nuclear translocation of the active p65 subunit of NF-κB. nih.govphysiology.org The activation of NF-κB by NKA is mediated by upstream signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. physiology.orgnih.gov Inhibition of these pathways has been shown to block NKA-induced NF-κB-dependent gene expression. physiology.org This mechanism allows NKA to stimulate the production of proinflammatory chemokines, highlighting its role in inflammatory processes. physiology.orgphysiology.org
The intracellular signaling cascades initiated by neurokinins can intersect with the Wnt/β-catenin pathway, a critical regulator of development, cell proliferation, and differentiation. mdpi.comnih.gov Activation of the NK1R has been shown to positively regulate the Wnt/β-catenin signaling pathway. nih.govnih.gov This is achieved by increasing the expression of β-catenin and phosphorylated GSK-3β (p-GSK3β), while decreasing the expression of Dickkopf-1 (DKK1), an inhibitor of the Wnt pathway. encyclopedia.pubnih.gov The inactivation of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes. mdpi.com Although these studies have primarily focused on the effects of SP, the ability of NKA to activate the NK1R suggests a potential for similar interactions with the Wnt/β-catenin pathway. encyclopedia.pub This interaction is significant in various contexts, including melanogenesis and fracture healing. nih.govnih.gov
Receptor Trafficking and Desensitization
Upon agonist binding, neurokinin receptors undergo a process of desensitization, internalization, and subsequent recycling to the plasma membrane. core.ac.uksigmaaldrich.com This trafficking is crucial for regulating the duration and intensity of the signal. Both the NK1R and NK2R are known to internalize following activation. unifi.itnih.gov This process is often mediated by clathrin-dependent mechanisms and involves β-arrestins. unifi.it Following internalization, the receptor-ligand complex is trafficked to endosomes. molbiolcell.org From the endosomes, the receptor can be dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted for degradation. core.ac.ukmolbiolcell.org Studies have shown that resensitization of the NK1R can occur before the receptor is fully recycled to the plasma membrane, suggesting a complex regulation of receptor function at the cell surface. nih.gov The kinetics of internalization and recycling can be influenced by factors such as N-linked glycosylation of the receptor. pnas.org
The human NK1R exists in two main isoforms: a full-length form (407 amino acids) and a truncated form (311 amino acids) that lacks a significant portion of the C-terminal tail. nih.govmdpi.com These two isoforms exhibit distinct functional properties and signaling capabilities. nih.govmdpi.com The full-length NK1R effectively couples to Gq proteins, leading to a robust increase in intracellular calcium upon activation by SP. pnas.orgpnas.org In contrast, the truncated NK1R has a lower binding affinity for SP and elicits a much weaker or no calcium response. nih.govpnas.org
The differential signaling of these isoforms has significant functional consequences. Activation of the full-length NK1R stimulates the phosphorylation of PKCδ and leads to the expression of the proinflammatory chemokine IL-8. nih.govpnas.org Conversely, activation of the truncated NK1R can inhibit PKCδ phosphorylation and decrease IL-8 expression, suggesting an inhibitory effect on NF-κB activity. pnas.org The timing of ERK activation also differs, with the full-length receptor inducing a rapid and transient activation, while the truncated receptor mediates a slower and more sustained activation. nih.govpnas.org The truncated receptor also fails to interact with β-arrestins in the same manner as the full-length receptor, leading to defective desensitization and internalization. nih.govmdpi.com This differential expression and function of NK1R isoforms are implicated in various physiological and pathological processes, including cancer progression, where the truncated form is often more abundant in tumor cells. mdpi.comencyclopedia.pub
Interactive Data Tables
Table 1: Effects of this compound on Intracellular Signaling Pathways
| Pathway Component | Effect of NKA/NK Receptor Activation | Key Research Findings | Citations |
| GSK-3β | Inhibition via phosphorylation | NK1R activation increases p-GSK3β. | encyclopedia.pubresearchgate.net |
| NF-κB | Activation | NKA engages NK1R to induce IκBα phosphorylation and p65 nuclear translocation. | physiology.orgnih.govphysiology.org |
| Wnt/β-catenin | Positive Regulation | NK1R activation increases β-catenin and p-GSK3β, and decreases the inhibitor DKK1. | encyclopedia.pubmdpi.comnih.gov |
Table 2: Functional Differences Between NK1R Isoforms
| Feature | Full-length NK1R | Truncated NK1R | Citations |
| Calcium Mobilization | Robust increase | Weak or no response | pnas.orgpnas.org |
| PKCδ Phosphorylation | Stimulated | Inhibited | nih.govpnas.org |
| IL-8 Expression | Increased | Decreased | pnas.org |
| ERK Activation | Rapid and transient | Slow and sustained | nih.govpnas.org |
| β-arrestin Interaction | Interacts, leading to internalization | Defective interaction and internalization | nih.govmdpi.com |
Physiological and Homeostatic Roles of Neurokinin a
Neuromodulation in the Central Nervous System
Within the intricate networks of the central nervous system (CNS), Neurokinin A acts as a key neuromodulator, influencing neuronal activity and communication. wikipedia.org Tachykinins are known to be highly excitatory neurotransmitters in major central neural systems. wikipedia.org Their receptors are widely distributed throughout the brain, and their activation can regulate the function of other critical neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506). guidetopharmacology.org
Role in Reward Pathways and Neurotransmission
This compound and its receptors are implicated in the complex circuitry of reward and reinforcement. The neurokinin-1 receptor (NK1R), which can be activated by NKA, is highly expressed in brain regions critical for processing reward and motivation, such as the amygdala and nucleus accumbens. transpopmed.orgjneurosci.org Activation of these receptors can influence opioid-related reward behaviors. transpopmed.org
Research has demonstrated a significant interplay between the tachykinin and opioid systems. For instance, NK1R activation has been shown to influence opioid reward, and mice lacking the NK1R gene exhibit a reduction in behaviors associated with morphine reward. transpopmed.org This suggests that tachykinin signaling is a component of the neural substrate underlying the motivational properties of opioids. Furthermore, tachykinin receptors have been found to regulate the function of dopamine, a key neurotransmitter in reward pathways. guidetopharmacology.org
| Area of CNS | Role of this compound / Tachykinin Signaling | Associated Neurotransmitter Systems | Research Finding |
| Amygdala | Modulation of motivational properties of opioids and anxiety-related behaviors. transpopmed.org | Opioid, Dopamine | NK1R activation influences opioid reward. transpopmed.org NK1R knockout mice show reduced morphine reward behaviors. transpopmed.org |
| Nucleus Accumbens | Involved in affective behaviors and reward processing. jneurosci.org | Dopamine | The basolateral amygdala connection to the nucleus accumbens is critical for reward-related behaviors. jneurosci.org |
| General CNS | Regulation of neurotransmitter function. guidetopharmacology.org | Serotonin, Dopamine | Tachykinin receptors can regulate the functions of serotonin and dopamine. guidetopharmacology.org |
Influence on Hypothalamic-Pituitary-Gonadal Axis Regulation (e.g., LH secretion)
This compound plays a modulatory role in the neuroendocrine control of reproduction through its actions on the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov Tachykinins, including NKA, influence the secretion of key reproductive hormones such as Luteinizing Hormone (LH) and prolactin. nih.gov
The effects of NKA on LH secretion are complex and appear to be dependent on the hormonal environment, particularly the presence of gonadal steroids. nih.gov Studies have shown that tachykinins can act at the level of the hypothalamus to inhibit LH secretion, an effect contingent on steroid levels. nih.govconicet.gov.ar Conversely, at the anterior pituitary gland, tachykinins have been demonstrated to stimulate the secretion of both LH and prolactin, again with the effect being modulated by gonadal steroids. nih.gov This dual action at different levels of the HPG axis highlights NKA's role as a fine-tuner of reproductive functions. Neurons in the arcuate nucleus of the hypothalamus that co-express kisspeptin (B8261505), neurokinin B (a related tachykinin), and dynorphin (B1627789) (KNDy neurons) are critical mediators of gonadal hormone feedback on Gonadotropin-Releasing Hormone (GnRH) secretion, which in turn controls LH release. conicet.gov.arfrontiersin.org
| Level of HPG Axis | Effect of this compound / Tachykinins | Modulating Factors |
| Hypothalamus | Inhibition of LH secretion. nih.gov | Dependent on the presence of gonadal steroids. nih.gov |
| Anterior Pituitary | Stimulation of LH and prolactin secretion. nih.gov | Dependent on the presence of gonadal steroids. nih.gov |
Modulatory Effects in Specific Brain Regions (e.g., substantia nigra, entorhinal cortex)
The neuromodulatory actions of tachykinins like NKA are not uniform across the brain but are specific to particular regions and neuronal populations. The distribution of tachykinin receptors in areas such as the substantia nigra and entorhinal cortex points to their involvement in motor control and memory processes. nih.govjneurosci.org
In the substantia nigra , a key region for motor control that degenerates in Parkinson's disease, both Substance P and its receptors are present. nih.govfrontiersin.org While much of the research has focused on Substance P and the NK1 receptor, the presence and interactions of tachykinins in this area are crucial for understanding the modulation of basal ganglia circuits. frontiersin.org Studies have shown an overlap in the distribution of Substance P and enkephalin in the substantia nigra, suggesting complex interactions. nih.gov
In the entorhinal cortex , a region vital for memory formation, activation of neurokinin receptors has been shown to promote the release of the inhibitory neurotransmitter GABA. uni-duesseldorf.de Furthermore, an extensive distribution of Substance P immunoreactive material is observed in the entorhinal cortex, indicating a significant modulatory role for tachykinins in this area. nih.gov
Regulation of Smooth Muscle Physiology
This compound is a potent regulator of smooth muscle contraction throughout the body, particularly in the respiratory and gastrointestinal tracts. nih.gov Its primary effect is mediated through the activation of NK2 receptors located on smooth muscle cells. guidetopharmacology.org
Bronchoconstriction and Airway Tone Regulation
In the respiratory system, this compound is a powerful bronchoconstrictor. wikipedia.orgnih.gov It is released from sensory nerve fibers in the airways and acts directly on airway smooth muscle cells to cause contraction, leading to a narrowing of the airways. nih.govnih.gov This action is primarily mediated by NK2 receptors. nih.govphysiology.org
The role of NKA in regulating airway tone is a component of the non-adrenergic, non-cholinergic (NANC) excitatory neurotransmission system. nih.gov In addition to its direct effects on muscle contraction, NKA contributes to neurogenic inflammation, a process involving vasodilation and plasma extravasation, which can further impact airway function. nih.govscbt.com In conditions like asthma, patients often exhibit hyperresponsiveness to inhaled NKA. ersnet.orgersnet.org The bronchoconstrictor effect of NKA in asthmatic individuals is well-documented and is considered to be significantly more potent than that of histamine (B1213489) on a molar basis. ersnet.orgersnet.org
| Receptor | Location | Primary Effect of NKA | Physiological Consequence |
| NK2R | Airway Smooth Muscle nih.govphysiology.org | Contraction nih.gov | Bronchoconstriction, Regulation of Airway Tone wikipedia.orgnih.gov |
| NK1R | Vascular Endothelium, Inflammatory Cells atsjournals.org | Vasodilation, Plasma Extravasation nih.gov | Neurogenic Inflammation nih.govscbt.com |
Gastrointestinal Motility Modulation
This compound is an important modulator of gastrointestinal (GI) motility. nih.govnih.gov It is expressed in excitatory motor neurons within the enteric nervous system, which governs the function of the gut. nih.govphysiology.org When released, NKA stimulates the contraction of smooth muscle in the intestinal wall, thereby influencing motility patterns. nih.govnih.gov
The effects of NKA are seen throughout the GI tract, from the stomach to the colon. nih.govphysiology.org In the human small intestine, NKA infusion stimulates motility, an effect that can be blocked by NK2 receptor antagonists. nih.gov While both NK1 and NK2 receptors are involved in the motor responses induced by electrical stimulation in the human small intestine, the NK2 receptor-mediated component appears to be the primary excitatory mechanism in the human colon. nih.gov This suggests a region-specific role for NKA in the physiological control of gut motor activity. nih.gov
Vascular Tone and Blood Flow Control
This compound (NKA) plays a multifaceted role in the regulation of vascular tone and the control of blood flow, with its effects varying depending on the specific vascular bed and the location of its receptors. frontiersin.orgphysiology.org Generally, NKA is known to cause vasodilation. wikipedia.org This vasodilatory action is often endothelium-dependent and is mediated by the activation of NK1 and NK2 receptors located on endothelial cells. oup.com However, NKA can also induce vasoconstriction. frontiersin.org This contractile response is typically associated with the direct activation of receptors on vascular smooth muscle cells. frontiersin.org
In the airway mucosal microvasculature, changes in blood flow influenced by substances like NKA can regulate the reactivity of the underlying airway smooth muscle. physiology.org Studies have shown that intravenously administered NKA can evoke dose-dependent increases in tracheal tension. physiology.org The vasoactive properties of tachykinins like NKA allow them to participate in the regulation of blood flow, which varies among different tissues and organs. ahajournals.org For instance, the release of tachykinins can lead to an increase in blood flow within the meningeal dura. physiology.org
The dual effects of NKA on vascular tone are highlighted by research on pulmonary circulation, where it can act as a vasoconstrictor. frontiersin.org The balance between vasodilation and vasoconstriction is critical for maintaining cardiovascular homeostasis.
Immune System Modulation
Chemoattraction and Migration of Immune Cells (e.g., T-cells, leukocytes)
This compound is an important mediator in the crosstalk between the nervous and immune systems, particularly in guiding the movement of immune cells. It functions as a chemoattractant, promoting the migration of various immune cells, including T-cells and leukocytes, to sites of inflammation. aai.orgpitt.edu This process is crucial for the initiation and propagation of an effective immune response.
While the precise molecular mechanisms underlying NKA's role as a chemoattractor are still being elucidated, it is understood to be a receptor-mediated process. wikipedia.org The interaction of NKA with its receptors on immune cells triggers signaling pathways that lead to cell migration. aai.orgsemanticscholar.org For example, signaling through the Neurokinin-2 receptor (NK2R) is involved in activating dendritic cell-mediated type 1 immune responses. aai.org The release of NKA, often in response to tissue injury or infection, can therefore orchestrate the accumulation of immune cells at the affected site. aai.org
Augmentation of Inflammatory Responses
This compound, along with other tachykinins, plays a significant role in augmenting inflammatory responses. aai.orgnih.govnih.gov Upon its release, NKA can initiate and enhance various aspects of the inflammatory cascade. aai.orgfrontiersin.org This pro-inflammatory action is mediated through its interaction with neurokinin receptors, which are expressed on various cell types, including immune cells and glial cells. nih.govnih.gov
The binding of NKA to its receptors can activate intracellular signaling pathways, such as the NF-κB pathway, which in turn regulates the expression of a wide range of inflammatory genes. nih.govjneurology.com This leads to an increased production of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response. aai.orgnih.gov This augmentation of inflammation by NKA is a key component of neurogenic inflammation, where neuropeptides released from sensory nerves contribute to the inflammatory process. frontiersin.org
Cardiovascular System Effects
Contribution to Bradycardia and Myocardial Responses
This compound has demonstrable effects on cardiac function, notably contributing to bradycardia, which is a slowing of the heart rate. wikipedia.orgnih.gov Studies in isolated guinea pig hearts have shown that NKA is a potent inducer of bradycardia. nih.gov This negative chronotropic effect is believed to involve both cholinergic and noncholinergic mechanisms. nih.gov
In addition to its effects on heart rate, NKA also elicits distinct myocardial responses. In spontaneously beating guinea pig hearts, NKA has been observed to augment ventricular contractions, indicating a positive inotropic effect. nih.gov However, this response appears to be indirect, as specific binding sites for NKA are not found on the myocardium itself but rather on intracardiac ganglia and coronary arteries. nih.gov The nature of the myocardial response can also be influenced by factors such as cardiac pacing. nih.gov
Role within the Intracardiac Nervous System
This compound is an integral component of the complex intracardiac nervous system. wikipedia.orgphysiology.org This intrinsic network of neurons within the heart plays a crucial role in the fine-tuning of cardiac function. physiology.org NKA, along with other tachykinins, is found in cardiac afferent nerves, which are particularly abundant in the intracardiac ganglia and the adventitia of coronary arteries. physiology.org
The presence of specific NKA binding sites has been identified within the intracardiac ganglia. nih.govphysiology.org This anatomical localization suggests that NKA's cardiac effects are primarily mediated through the stimulation of this neural tissue. physiology.org By acting on these ganglia, NKA can modulate nerve transmission within the heart. wikipedia.orgdoi.org This neuromodulatory role is a key aspect of the dual sensory-motor function of tachykinin-containing afferent neurons in the heart. wikipedia.orgphysiology.org The release of tachykinins like NKA can trigger diverse responses that are generally beneficial for modulating ganglion transmission under normal physiological conditions. wikipedia.org
Pathophysiological Implications and Disease Models Involving Neurokinin a
Neurokinin A in Inflammatory Conditions
This compound is a significant contributor to neurogenic inflammation, a process where neuronal activation leads to inflammatory responses such as plasma extravasation, vasodilation, and immune cell recruitment. nih.govmdpi.com This peptide is often released from sensory nerve endings and can directly influence the activity of various immune and structural cells. mdpi.com
Role in Inflammatory Bowel Disease Models
In experimental models of Inflammatory Bowel Disease (IBD), which includes conditions like Crohn's disease and ulcerative colitis, the tachykinin system, including this compound, is significantly dysregulated. transpopmed.org Research demonstrates a dramatic upregulation of both neurokinin-1 receptors (NK-1R) and neurokinin-2 receptors (NK-2R) in the intestines of patients with IBD compared to healthy controls. transpopmed.org
| Receptor | Location of Increased Expression in IBD Models | Implication |
| NK-1R | Epithelial cells, endothelial cells of capillaries and venules, lamina propria inflammatory cells, enteric neurons. transpopmed.orgresearchgate.net | Participates in granulocyte migration, angiogenesis, and mucosal immunomodulation. transpopmed.org |
| NK-2R | Inflammatory cells of the lamina propria (notably eosinophils), smooth muscle cells. transpopmed.org | Contributes to the overall inflammatory response and motor disturbances. transpopmed.org |
Contribution to Airway Hyperreactivity in Recurrent Airway Obstruction Models
This compound plays a pivotal role in the pathophysiology of airway diseases characterized by hyperreactivity. In models of Recurrent Airway Obstruction (RAO) in horses, a condition analogous to human asthma, NKA is a key mediator of bronchoconstriction. wikipedia.org Studies have shown that bronchial tissues from RAO-affected horses exhibit significantly greater contraction in response to NKA compared to tissues from unaffected animals. wikipedia.org
This hyperresponsiveness is directly linked to an upregulation of NK-2 receptors in the bronchial epithelium and smooth muscles of the bronchi and pulmonary vessels. wikipedia.org The increased density of NK-2 receptors amplifies the contractile effect of NKA, leading to airway luminal narrowing and the clinical signs of airway obstruction. wikipedia.org These findings strongly suggest that antagonists targeting the NK-2 receptor could have therapeutic value in controlling the bronchoconstriction and airway hyperreactivity associated with RAO and potentially other similar inflammatory airway diseases. wikipedia.org
Experimental Models of Acute and Chronic Inflammation
Beyond specific organ systems, this compound and the broader tachykinin system are implicated in general mechanisms of acute and chronic inflammation. Tachykinins are considered key mediators of neurogenic inflammation, where they contribute to increased vascular permeability, vasodilation, and tissue edema. nih.govresearchgate.net In various experimental models, the administration of tachykinins can induce inflammatory responses, while the use of receptor antagonists can ameliorate them. transpopmed.org For instance, in animal models, pretreatment with specific NK-1R antagonists has been shown to dramatically reduce intestinal inflammation. transpopmed.org The release of NKA and Substance P from sensory nerve fibers can directly influence keratinocytes and is linked to inflammation and tissue healing processes in the skin. mdpi.com
This compound and Nociceptive Processing in Experimental Settings
This compound, along with Substance P, is a key neuropeptide involved in the transmission and modulation of pain signals, also known as nociception. taylorandfrancis.comwikipedia.org These tachykinins are released from the terminals of primary afferent sensory neurons in the spinal cord's dorsal horn following a noxious (painful) stimulus. researchgate.net
Experimental findings highlight several key aspects of NKA's role in pain processing:
Excitatory Neurotransmission: Tachykinins are highly excitatory neurotransmitters within the central nervous system, contributing directly to the propagation of pain signals. wikipedia.org
Receptor Involvement: While Substance P preferentially activates the NK-1 receptor, this compound acts on neurokinin receptors to facilitate nociception. taylorandfrancis.com Sustained activation of the NK-1 receptor in neuropathic pain models has been shown to maintain pain hypersensitivity. researchgate.net
Inflammatory and Neuropathic Pain: The tachykinin system is involved in both inflammatory and neuropathic pain states. In models of inflammatory pain, such as the formalin test, NK-1 receptor antagonists can attenuate nociceptive behaviors. researchgate.netnih.gov Similarly, in nerve injury models, the Substance P/NK-1 system participates in heat hyperalgesia (exaggerated pain response to heat). researchgate.net
Central Sensitization: Activation of the Substance P-NK-1R system can induce central sensitization to pain, a condition where the nervous system goes into a state of high reactivity, leading to heightened pain states. nih.gov
Interaction with Opioid System: There is significant interplay between the tachykinin and opioid systems in pain modulation. Opioid receptor activation can inhibit the release of Substance P from primary afferents, contributing to their analgesic effect. nih.govtranspopmed.org
Studies using knockout mice lacking the preprotachykinin A gene (which encodes both Substance P and this compound) show a significantly reduced response to intense pain, while responses to mild pain remain unchanged, underscoring the critical role of these peptides in processing high-intensity noxious stimuli. nih.govtranspopmed.org
Involvement in Cancer Pathogenesis in Pre-clinical Models
The tachykinin system, particularly the Substance P/NK-1R axis, is increasingly recognized for its significant role in cancer pathogenesis. While much of the research has focused on Substance P and the NK-1 receptor, these findings have strong implications for this compound, which is derived from the same precursor gene. wikipedia.org Pre-clinical models demonstrate that this system is involved in multiple hallmarks of cancer.
Promotion of Tumor Cell Proliferation and Viability
In numerous pre-clinical cancer models, the activation of neurokinin receptors has been shown to be a potent mitogenic signal, directly promoting the proliferation and survival of tumor cells. nih.govsemanticscholar.org Many types of cancer cells overexpress the NK-1 receptor compared to normal cells. nih.govnih.gov This overexpression appears crucial for tumor cell viability. nih.govmdpi.com
The binding of tachykinins like Substance P to the NK-1R on cancer cells initiates signaling cascades that stimulate cell division and exert an anti-apoptotic effect, protecting cancer cells from programmed cell death. nih.govnih.gov This creates an autocrine loop where tumor cells can synthesize and release tachykinins, which then act on their own overexpressed receptors to promote survival and growth. nih.gov
Pre-clinical studies across various cancer types have demonstrated the anti-proliferative effects of blocking this pathway. The use of NK-1R antagonists, such as aprepitant (B1667566), has been shown to reduce cell viability, inhibit proliferation, and induce apoptosis in a variety of cancer cell lines, including:
Glioblastoma nih.gov
Neuroblastoma researchgate.net
Breast Cancer nih.gov
Lung Cancer nih.gov
Melanoma nih.gov
Rhabdoid cancer nih.gov
These findings from pre-clinical models suggest that the expression of the gene for the NK-1 receptor is essential for the viability of many tumor cells, but not for normal cells. nih.govmdpi.com This makes the neurokinin receptor system a promising and specific therapeutic target for cancer treatment. nih.govmdpi.com
| Pre-clinical Model | Effect of NK-1R Antagonists | Reference(s) |
| Human Glioma Cell Lines (GAMG, U-87 MG) | Decreased cell viability, induction of apoptosis and necrosis. nih.gov | nih.gov |
| Neuroblastoma Cell Lines | Significantly reduced cell viability, induced apoptosis. researchgate.net | researchgate.net |
| Lung Cancer Cell Lines | Inhibited cell proliferation and migration, retarded tumor growth in nude mice. nih.gov | nih.gov |
| Breast Cancer Cells | NK-1R antagonists can promote apoptosis. nih.gov | nih.gov |
Facilitation of Tumor Cell Migration and Invasion
This compound (NKA), as a member of the tachykinin family of neuropeptides, is implicated in the complex processes of tumor cell migration and invasion, which are critical steps in cancer metastasis. The tachykinin system, particularly through the activation of neurokinin receptors, is recognized for its role in promoting cancer progression. While much of the research has focused on Substance P (SP), the shared origin of NKA and SP from the TAC1 gene suggests overlapping functions. nih.govjneurology.com
The migration and invasion of cancer cells are multifaceted processes involving changes in cell adhesion, degradation of the extracellular matrix, and increased cell motility. The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system has been shown to enhance the expression of genes that facilitate tumor growth, invasion, and metastasis in certain cancers. mdpi.com Activation of the NK-1R by its ligands can trigger signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 and MAPK pathways, which are known to promote the proliferation and migration of cancer cells. mdpi.com Antagonists of the NK-1R have been demonstrated to block the migration of cancer cells, thereby preventing metastasis. nih.gov
In pancreatic cancer, the SP/NK-1R signaling system has been shown to induce cancer cell invasion. aacrjournals.org Similarly, SP has been found to exert pro-migratory effects on various cancer cell types, including colon carcinoma and breast carcinoma. aacrjournals.org While these findings primarily highlight the role of SP, the ability of NKA to also bind to the NK-1R, albeit with a lower affinity than SP, suggests a potential contribution to these processes. Furthermore, NKA is the preferred ligand for the Neurokinin-2 Receptor (NK-2R), and the expression of both NK-1R and NK-2R has been observed in metastatic breast cancer cell lines, with NKA exerting a proliferative action on breast carcinoma cells expressing NK-2R. nih.gov
Table 1: Influence of this compound and Related Tachykinins on Tumor Cell Migration and Invasion
| Compound/System | Cancer Model | Observed Effect on Migration/Invasion | Receptor Implicated |
|---|---|---|---|
| SP/NK-1R System | Head and Neck Cancers | Promotes expression of genes facilitating invasion and metastasis. mdpi.com | NK-1R |
| NK-1R Antagonists | General Cancer Models | Block migration of cancer cells and prevent metastasis. nih.gov | NK-1R |
| SP/NK-1R System | Pancreatic Cancer | Induces cancer cell line invasion. aacrjournals.org | NK-1R |
| This compound | Breast Carcinoma | Exerts a proliferative action on tumor cells expressing NK-2R. nih.gov | NK-2R |
Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.com The tachykinin family, including this compound, has been shown to modulate this process. The pro-angiogenic effects are largely attributed to the interaction of Substance P with the Neurokinin-1 Receptor (NK-1R) on endothelial cells. mdpi.comnih.gov
Activation of the SP/NK-1R system promotes the proliferation of endothelial cells, a key step in angiogenesis. mdpi.com In ovarian cancer models, this system has been found to increase the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), both of which are potent stimulators of angiogenesis. mdpi.com The use of NK-1R antagonists has been effective in blocking SP-induced angiogenesis. mdpi.commdpi.com
Table 2: Modulation of Angiogenesis by Tachykinins
| Tachykinin/System | Effect on Angiogenesis | Mechanism of Action | Receptor Implicated |
|---|---|---|---|
| SP/NK-1R System | Pro-angiogenic | Induces proliferation of endothelial cells. mdpi.com | NK-1R |
| SP/NK-1R System | Pro-angiogenic | Increases expression of VEGF and VEGFR in ovarian cancer. mdpi.com | NK-1R |
| NK-1R Antagonists | Anti-angiogenic | Block SP-induced angiogenesis. mdpi.commdpi.com | NK-1R |
| Neurokinin B (NKB) | Anti-angiogenic | Acts as an endogenous angiogenesis inhibitor. nih.gov | NK-3R |
Anti-Apoptotic Mechanisms in Tumor Cells
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of cancer is the ability of tumor cells to evade apoptosis, leading to uncontrolled proliferation and survival. The tachykinin system, particularly through the Substance P/Neurokinin-1 Receptor (SP/NK-1R) axis, has been shown to contribute to the survival of cancer cells by exerting anti-apoptotic effects. nih.govmdpi.com
The binding of SP to the NK-1R can activate signaling pathways that promote cell survival and inhibit apoptosis. For instance, activation of the NK-1R can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK/MAPK pathway, which is known to have anti-apoptotic functions. mdpi.com Furthermore, the SP/NK-1R system can enhance the activity of protein kinase B (Akt), which also plays a crucial role in suppressing apoptosis. aacrjournals.orgmdpi.com
Conversely, the blockade of NK-1R signaling through the use of specific antagonists has been demonstrated to induce apoptosis in tumor cells. mdpi.comnih.gov This pro-apoptotic effect of NK-1R antagonists has been observed in a concentration-dependent manner across various cancer cell lines. mdpi.com While these findings predominantly focus on Substance P, the shared ability of this compound to interact with the NK-1R suggests its potential involvement in these anti-apoptotic mechanisms. The specific contribution of NKA to tumor cell survival warrants further dedicated research.
Table 3: Role of the Tachykinin System in Apoptosis of Tumor Cells
| Compound/System | Effect on Apoptosis | Implicated Signaling Pathway | Receptor |
|---|---|---|---|
| SP/NK-1R System | Anti-apoptotic | Activation of ERK/MAPK pathway. mdpi.com | NK-1R |
| SP/NK-1R System | Anti-apoptotic | Enhancement of Protein Kinase B (Akt) activity. aacrjournals.orgmdpi.com | NK-1R |
| NK-1R Antagonists | Pro-apoptotic | Induction of apoptosis in a concentration-dependent manner. mdpi.comnih.gov | NK-1R |
Influence on Metabolic Reprogramming (e.g., Warburg Effect)
Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival. One of the most well-known metabolic alterations in cancer is the Warburg effect, characterized by an increased rate of glucose uptake and a preference for glycolysis for energy production, even in the presence of oxygen. nih.govyoutube.com This metabolic shift provides cancer cells with the necessary building blocks for macromolecule synthesis and is considered a hallmark of cancer. nih.govyoutube.com
The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system has been implicated in the regulation of this metabolic phenotype in cancer cells. nih.gov Specifically, SP, through its interaction with the NK-1R, has been shown to increase the glycolytic rate in tumor cells. nih.gov This suggests that the tachykinin system can influence the metabolic reprogramming that is essential for tumor growth.
The mechanisms by which the SP/NK-1R system mediates the Warburg effect are likely linked to the activation of downstream signaling pathways that control metabolic enzymes and glucose transporters. nih.gov Importantly, the pro-glycolytic effect of SP can be counteracted by NK-1R antagonists, which have been shown to inhibit the Warburg effect in cancer cells. nih.govnih.gov The specific role of this compound in this metabolic reprogramming is not yet well-defined. However, given its interaction with neurokinin receptors, it is plausible that NKA may also contribute to the metabolic alterations observed in cancer cells.
Table 4: Tachykinin System and the Warburg Effect in Cancer
| Compound/System | Effect on Cellular Metabolism | Relevance to Cancer |
|---|---|---|
| SP/NK-1R System | Increases the rate of glycolysis (Warburg effect). nih.gov | Supports rapid tumor cell proliferation by providing energy and biosynthetic precursors. nih.govyoutube.com |
| NK-1R Antagonists | Counteract the Warburg effect. nih.govnih.gov | May represent a therapeutic strategy to target cancer cell metabolism. nih.gov |
This compound in Neurodegenerative and Neurological Disorder Models
Role in Neuroinflammation and Blood-Brain Barrier Permeability
Neuroinflammation is a key feature of many neurodegenerative and neurological disorders and is characterized by the activation of glial cells and the production of inflammatory mediators. jneurology.com The blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells, is crucial for maintaining the homeostasis of the central nervous system (CNS). Disruption of the BBB can lead to the infiltration of peripheral immune cells and molecules into the brain, exacerbating neuroinflammation. nih.gov
The tachykinin family, including this compound, is involved in neurogenic inflammation. taylorandfrancis.com Substance P, a closely related tachykinin, is a potent mediator of both inflammation and increased BBB permeability in the CNS. jneurology.com The SP/NK-1R system plays a significant role in neuroinflammation, and its activation can lead to the release of pro-inflammatory cytokines. jneurology.comnih.gov In the context of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, SP-mediated signaling contributes to the maintenance of inflammation in the CNS. nih.govplos.org
While much of the research has centered on Substance P, this compound is also present in the nervous system and is involved in inflammatory processes. wikipedia.org NKA, along with SP, is released from sensory nerve fibers and can influence the activity of various cells involved in the inflammatory response. wikipedia.org In dendritic cells, NKA signaling through the NK-2R has been shown to stimulate a Th1 response and enhance the production of interferon-gamma (IFN-γ), a pro-inflammatory cytokine. nih.gov The direct effects of this compound on BBB permeability are an area that requires more specific investigation.
Table 5: this compound and Neuroinflammation
| Compound/System | Model/Context | Observed Effect | Receptor Implicated |
|---|---|---|---|
| Tachykinin System | General Neuroinflammation | Involved in neurogenic inflammation. taylorandfrancis.com | NKRs |
| SP/NK-1R System | EAE Model | Contributes to the maintenance of CNS inflammation. nih.govplos.org | NK-1R |
| This compound | Dendritic Cells | Stimulates Th1 response and IFN-γ production. nih.gov | NK-2R |
Association with Experimental Models of Depression
The tachykinin system has been implicated in the pathophysiology of depression and anxiety. nih.gov Studies using animal models have provided significant insights into the role of this compound in depression-like behaviors.
A key piece of evidence comes from studies on mice with a targeted deletion of the Tac1 gene, which encodes both Substance P and this compound. nih.gov These Tac1-deficient mice exhibit diminished depression-related behaviors. For instance, in the forced-swimming test and the tail-suspension test, two common models used to screen for antidepressant activity, these mice were more active, suggesting a reduction in behavioral despair. nih.gov
Furthermore, in a genetic animal model of depression, maternal deprivation led to a marked increase in the levels of both SP and NKA in specific brain regions, including the periaqueductal grey and the entorhinal cortex, in the "depressed" strain of rats. oup.com This suggests that alterations in this compound levels may be associated with a predisposition to depressive phenotypes.
The therapeutic potential of targeting the tachykinin system has also been explored. Antagonists for all three neurokinin receptors (NK-1R, NK-2R, and NK-3R) have been shown to decrease immobility times in the rat forced swim test, an effect comparable to that of traditional antidepressants. nih.gov This suggests that blockade of neurokinin signaling, including that mediated by this compound through its interactions with these receptors, may have antidepressant-like effects.
Table 6: this compound in Experimental Models of Depression
| Experimental Model | Key Finding | Implication for this compound |
|---|---|---|
| Tac1 Gene Deletion in Mice | Diminished depression-related behaviors in forced-swimming and tail-suspension tests. nih.gov | Suggests that the absence of this compound (and Substance P) reduces depression-like phenotypes. |
| Genetic Animal Model of Depression (Rats) | Maternal deprivation led to increased levels of this compound in specific brain regions of the "depressed" strain. oup.com | Indicates an association between elevated this compound levels and a depressive phenotype. |
| Rat Forced Swim Test | Antagonists for NK-1R, NK-2R, and NK-3R all demonstrated antidepressant-like effects. nih.gov | Suggests that blocking this compound signaling at its receptors may be a viable antidepressant strategy. |
Implications in Neurodegenerative Processes (e.g., Parkinson's disease models)
This compound (NKA), as a member of the tachykinin peptide family, is implicated in the complex pathophysiology of neurodegenerative diseases, with research particularly highlighting its potential role in Parkinson's disease (PD). The involvement of the tachykinin system is suggested by alterations in peptide levels and receptor distribution within the basal ganglia of PD patients and corresponding animal models.
Animal models are crucial for investigating the mechanisms of PD. lu.se Neurotoxin-based models, which selectively damage dopaminergic neurons, are frequently used to trigger Parkinsonian symptoms. abcam.com Common neurotoxins include 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA). nih.govnih.gov The MPTP-induced mouse model is a widely accepted standard in PD research, as it replicates many key aspects of the disease, including motor impairments and damage to the nigrostriatal dopamine (B1211576) pathway. parkinsonsqld.org.aunih.govnih.gov The 6-OHDA model is also extensively used, particularly in rats, where the neurotoxin is injected directly into the brain to cause degeneration of dopaminergic neurons. nih.govnih.govmdbiosciences.com These models allow for the study of motor deficits and the efficacy of potential neuroprotective compounds. abcam.com
In the context of these models, tachykinins like NKA and the closely related Substance P (SP) appear to have a dual role. Evidence points towards a neuroprotective function for tachykinin receptor activation. For instance, in 6-OHDA-lesioned rat models of PD, treatment with an agonist for the neurokinin-1 receptor (NK1R), the primary receptor for SP, has been shown to provide neuroprotection to dopaminergic neurons in the substantia nigra and striatum. nih.gov This protection is mediated through the activation of pro-survival signaling pathways. nih.gov
Conversely, there is also evidence suggesting that tachykinins can contribute to neuroinflammation, a key process in the progression of PD. mdpi.comfrontiersin.org Studies have reported increased levels of SP in the substantia nigra of 6-OHDA-treated rats. jneurology.com Antagonists for the NK1R have been investigated as a therapeutic strategy to mitigate this neuroinflammation. jneurology.comnih.gov While much of the research has focused on SP and its NK1R, NKA preferentially binds to the neurokinin-2 receptor (NK2R) but can also interact with NK1R. The interplay between these peptides and their receptors within the basal ganglia suggests a complex modulation of dopaminergic neuron survival and function. The precise contribution of NKA acting through NK2R in these neurodegenerative processes remains an area requiring more targeted investigation.
Table 1: Research Findings on Tachykinins in Parkinson's Disease Models
| Model System | Key Findings | Implication for this compound |
|---|---|---|
| 6-hydroxydopamine (6-OHDA) lesioned rats | Treatment with an NK1R agonist ameliorated motor deficits and provided neuroprotection to dopaminergic neurons. nih.gov | Suggests a potential neuroprotective role for tachykinins, including NKA, through receptor-mediated signaling pathways. |
| 6-hydroxydopamine (6-OHDA) lesioned rats | Increased levels of Substance P were observed in the substantia nigra. jneurology.com | Indicates that the tachykinin system is dysregulated in this PD model, which may also involve altered NKA levels. |
Reproductive System Dysregulation in Animal Models (e.g., Polycystic Ovary Syndrome models)
This compound is involved in the neuroendocrine regulation of the reproductive system, and its dysregulation has been implicated in conditions such as Polycystic Ovary Syndrome (PCOS). nih.gov PCOS is a common endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key feature of its pathophysiology is an increased frequency of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus, leading to elevated luteinizing hormone (LH) levels. nih.govelifesciences.org
Animal models are essential for studying the complex etiology of PCOS. nih.gov Models using letrozole, an aromatase inhibitor, in rats and mice effectively replicate PCOS-like characteristics, including hormonal and metabolic disturbances. nih.govbrieflands.commdpi.com Letrozole administration leads to increased androgen levels by preventing their conversion to estrogens, which disrupts the hormonal feedback loop and results in elevated LH. brieflands.com Another common model involves the administration of dihydrotestosterone (B1667394) (DHT), which also induces a PCOS-like phenotype, including irregular cycles and metabolic issues. nih.govresearchgate.net
The tachykinin system, particularly Neurokinin B (NKB) which is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in KNDy neurons, is a critical regulator of the GnRH pulse generator. mdpi.comnih.gov In PCOS, it is hypothesized that overactivity in this system contributes to the rapid GnRH pulse frequency. nih.govmdpi.com While much of the research has focused on NKB and its receptor, the neurokinin-3 receptor (NK3R), the broader tachykinin family, including NKA, is also implicated in reproductive functions.
Table 2: Research Findings on Tachykinins in Polycystic Ovary Syndrome (PCOS) Models
| Model System | Key Findings | Implication for this compound |
|---|---|---|
| Dihydrotestosterone (DHT)-induced mouse model | Treatment with an NK3R antagonist (MLE4901) improved metabolic traits (decreased body weight, adiposity) but did not affect reproductive defects. researchgate.netnih.gov | Suggests tachykinin receptor modulation can impact PCOS-related metabolic dysfunction. The role of NKA via NK2R remains to be explored. |
| Dihydrotestosterone (DHT)-induced rat model | Treatment with troxerutin (B1681598) decreased the expression of Neurokinin B and its receptor, which was associated with reduced levels of GnRH, LH, and testosterone. nih.gov | Highlights the link between tachykinin signaling and the hormonal imbalances in PCOS. |
| Letrozole-induced rat model | This model effectively induces PCOS characteristics, including irregular estrous cycles, hyperandrogenism, and cystic ovaries. brieflands.combrieflands.com | Provides a suitable model for future studies on the specific role of this compound and the NK2R in PCOS pathophysiology. |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |
| 6-hydroxydopamine (6-OHDA) |
| Dihydrotestosterone (DHT) |
| Dynorphin |
| Estradiol |
| Estrogen |
| Kisspeptin |
| Letrozole |
| Luteinizing hormone (LH) |
| MLE4901 |
| This compound |
| Neurokinin B |
| Progesterone |
| Substance P |
| Testosterone |
Advanced Methodologies and Analytical Techniques for Neurokinin a Research
In Vitro and In Vivo Release Measurement Techniques
Understanding the dynamics of NKA release is fundamental to deciphering its function. Researchers employ several stimulation and sampling techniques to investigate the release of NKA from neuronal and other cell types.
In vitro studies frequently utilize potassium depolarization and electrical field stimulation (EFS) to evoke the release of NKA from tissue preparations. High potassium concentrations induce membrane depolarization, mimicking the physiological influx of ions during an action potential, which in turn triggers the calcium-dependent release of neurotransmitters and neuropeptides like NKA. nih.govwikipedia.org For instance, research on rat substantia nigra slices has demonstrated that potassium depolarization effectively elicits the release of NKA-like immunoreactivity. nih.gov This release is calcium-dependent, highlighting the physiological relevance of this stimulation method. nih.gov
Electrical field stimulation (EFS) offers another powerful tool for inducing NKA release. nih.govnih.gov By applying an electrical current to tissue preparations, researchers can directly depolarize neurons and their terminals, leading to the release of their contents. nih.gov Studies have shown that EFS-induced NKA release from guinea pig bronchial tubes coincides with contractile responses. nih.gov Furthermore, the release of NKA-like immunoreactivity in response to EFS can be frequency-dependent. nih.gov In studies of rat substantia nigra, EFS-induced release was completely blocked by tetrodotoxin, a sodium channel blocker, indicating its reliance on neuronal action potentials. nih.gov
The table below summarizes key findings from studies utilizing these stimulation techniques.
| Stimulation Method | Tissue/Model | Key Findings | Reference |
| Potassium Depolarization | Rat Substantia Nigra Slices | Evoked calcium-dependent release of NKA-like immunoreactivity. | nih.gov |
| Rat Posterior Pituitary | K+-evoked GABA release was inhibited by NKA. | nih.gov | |
| Electrical Field Stimulation (EFS) | Rat Substantia Nigra Slices | Evoked calcium-dependent release of NKA-like immunoreactivity; release was frequency-dependent and blocked by tetrodotoxin. | nih.gov |
| Guinea Pig Bronchial Tube | EFS-induced contractile responses coincided with NKA-like immunoreactivity release. | nih.gov | |
| Rabbit Tracheal Smooth Muscle | EFS induced contractions that were augmented by Substance P and Septide. | duke.edu | |
| Rat Trachea | EFS in combination with Substance P synergistically degranulated mast cells. | physiology.org | |
| Guinea Pig Trachea | Elicited a non-adrenergic non-cholinergic contractile response mediated by NK₂ receptors. | mcmaster.ca |
To measure the in vivo and in vitro release of NKA, perfusion and microdialysis techniques are indispensable. nih.govnih.gov Perfusion involves bathing a tissue or organ with a physiological solution to collect released substances. nih.gov This method has been successfully used to study the release of NKA-like immunoreactivity from the rat substantia nigra both in vitro and in vivo. nih.gov
Microdialysis is a more refined technique that allows for the continuous sampling of the extracellular fluid in a specific tissue or brain region of a living animal. nih.govfrontiersin.orgmdialysis.com A small, semi-permeable probe is inserted into the tissue, and a physiological solution (perfusate) is slowly pumped through it. nih.govmdialysis.com Endogenous substances, including NKA, diffuse across the membrane into the perfusate, which is then collected and analyzed. nih.govresearchgate.net This technique offers the significant advantage of monitoring neurochemical changes in real-time in awake, freely moving animals. frontiersin.org Reverse microdialysis, a variation of this technique, allows for the localized administration of substances into the tissue through the dialysis probe. frontiersin.orgconicet.gov.ar
The combination of these sampling techniques with the stimulation methods described above provides a powerful approach to investigating the regulated release of NKA under various physiological and pharmacological conditions.
Quantification and Detection Methods for Neurokinin A and Related Peptides
Once samples containing NKA are collected, sensitive and specific analytical methods are required for its accurate quantification. The low concentrations of neuropeptides in biological fluids present a significant analytical challenge.
Radioimmunoassay (RIA) has historically been a cornerstone for the quantification of NKA. nih.govinterscienceinstitute.comcreativebiolabs.net This technique is based on the principle of competitive binding, where a radiolabeled NKA (tracer) competes with the unlabeled NKA in the sample for a limited number of binding sites on a specific anti-NKA antibody. creativebiolabs.net The amount of radioactivity bound to the antibody is inversely proportional to the concentration of NKA in the sample. creativebiolabs.net
The development of a highly specific RIA for NKA requires the production of high-affinity antibodies. nih.gov Researchers have developed methods to generate specific antisera by immunizing animals with NKA conjugated to a carrier protein and employing tolerization techniques to reduce cross-reactivity with other tachykinins like Neurokinin B (NKB) and Substance P. nih.gov Validation of RIA methods is crucial and involves assessing parameters such as sensitivity, specificity, accuracy, and precision. interscienceinstitute.comnih.gov Cross-validation between different laboratories and methodologies ensures the reliability and comparability of results. interscienceinstitute.comnih.gov For instance, a direct, extraction-free RIA for NKA in human plasma has been developed and validated, simplifying the assay procedure. interscienceinstitute.com
The table below highlights key aspects of NKA RIA development and validation.
| Feature | Description | Reference |
| Principle | Competitive binding between radiolabeled and unlabeled NKA for a specific antibody. | creativebiolabs.net |
| Antiserum Production | Immunization with NKA-carrier protein conjugates and tolerization to reduce cross-reactivity. | nih.gov |
| Validation | Assessment of sensitivity, specificity, accuracy, and precision. Cross-validation between different labs and methods is important for reliability. | interscienceinstitute.comnih.gov |
| Direct Assay | An extraction-free RIA has been developed for plasma samples, simplifying the procedure. | interscienceinstitute.com |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of NKA and other peptides. nih.goveag.com This technique combines the separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry. eag.com The sample is first injected into an LC system, where NKA is separated from other components in the biological matrix. The separated NKA is then introduced into the mass spectrometer, where it is ionized, and specific precursor ions are selected. eag.com These ions are then fragmented, and the resulting product ions are detected and quantified. eag.com
The high specificity of LC-MS/MS is a major advantage, as it can distinguish NKA from structurally similar peptides, reducing the risk of interference. nih.gov The development of LC-MS/MS methods for NKA receptor antagonists has demonstrated the robustness and accuracy of this technique for pharmacokinetic studies. nih.govnih.gov Sample preparation for LC-MS/MS often involves protein precipitation or solid-phase extraction to remove interfering substances. nih.govnih.gov
Enzyme-Linked Immunosorbent Assays (ELISA) are another widely used immunoassay for the quantification of NKA. antibodies.commybiosource.comabbexa.commybiosource.com The most common format for NKA is a competitive ELISA. antibodies.commybiosource.commybiosource.com In this setup, a known amount of NKA is pre-coated onto the wells of a microtiter plate. The sample containing an unknown amount of NKA is added to the wells along with a biotinylated anti-NKA antibody. antibodies.commybiosource.com The NKA in the sample competes with the coated NKA for binding to the antibody. antibodies.commybiosource.com The amount of bound antibody is then detected using an enzyme-conjugated streptavidin, which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of NKA in the sample. antibodies.commybiosource.com
Commercially available ELISA kits for NKA are designed for use with various biological samples, including serum, plasma, and tissue homogenates. antibodies.comabbexa.com These kits undergo validation to ensure high sensitivity and specificity, with minimal cross-reactivity with other related peptides. abbexa.commybiosource.com
The table below compares the key features of RIA, LC-MS/MS, and ELISA for NKA quantification.
| Method | Principle | Advantages | Disadvantages |
| Radioimmunoassay (RIA) | Competitive binding using a radiolabeled antigen. creativebiolabs.net | High sensitivity. nih.gov | Use of radioactive materials; potential for cross-reactivity. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by detection based on mass-to-charge ratio. eag.com | High specificity and accuracy; can quantify multiple analytes simultaneously. nih.goveag.com | Requires expensive equipment; complex method development. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding using an enzyme-linked antibody and colorimetric detection. antibodies.commybiosource.com | No radioactive materials; high-throughput capability; commercially available kits. antibodies.comabbexa.com | Potential for antibody cross-reactivity; may have lower sensitivity than RIA. abbexa.com |
Sample Handling and Preservation for Accurate Analysis
The accurate analysis of this compound (NKA) is highly dependent on meticulous sample handling and preservation techniques to prevent degradation by proteases. For instance, when collecting blood specimens, it is recommended to use EDTA tubes and immediately place them on ice. interscienceinstitute.com Centrifugation should occur at 4°C within two hours of collection to separate the plasma, which is then stored at -20°C. interscienceinstitute.com For long-term storage of up to 15 days, NKA can be extracted from plasma using acidified alcohol, dried, and kept at 4°C until the peptide assay is performed. interscienceinstitute.com
In studies involving saliva, cooling samples to 4°C has been shown to effectively preserve NKA immunoreactivity. researchgate.net The recovery of NKA added to control saliva stored at this temperature was found to be 86% ± 9%. researchgate.net Interestingly, the addition of a specific inhibitor to block major salivary proteolytic activity did not significantly improve the recovery rate beyond what was achieved by cooling alone. researchgate.net
For other biological fluids, centrifugation at 1,000×g for 20 minutes is a common step to collect the supernatant for immediate assay or for storage in aliquots at -20°C or -80°C. cloud-clone.com It is crucial to avoid repeated freeze-thaw cycles for all sample types, as this can lead to the degradation of NKA and inaccurate results. interscienceinstitute.comcloud-clone.com When preparing for an assay, frozen samples should be brought to room temperature. cloud-clone.com
| Sample Type | Collection Method | Immediate Processing | Short-Term Storage | Long-Term Storage | Key Considerations |
| Blood (Plasma) | EDTA tubes, placed on ice. interscienceinstitute.com | Centrifuge at 4°C within 2 hours. interscienceinstitute.com | Plasma at -20°C. interscienceinstitute.com | Extracted and dried NKA at 4°C (up to 15 days). interscienceinstitute.com | Avoid repeated freeze-thaw cycles. interscienceinstitute.com |
| Saliva | Salivettes. researchgate.net | Cool to 4°C. researchgate.net | 4°C. researchgate.net | -20°C or -80°C. cloud-clone.com | Cooling is sufficient for good recovery. researchgate.net |
| Other Biological Fluids | Appropriate sterile containers. | Centrifuge at 1,000xg for 20 min. cloud-clone.com | 4°C (up to 5 days). cloud-clone.com | -20°C (≤1 month) or -80°C (≤2 months). cloud-clone.com | Use fresh samples when possible. cloud-clone.com |
| Tissue | Fresh-frozen. researchgate.net | Sectioning for immediate use. | Paraffin-embedding after fixation. physiology.org | -80°C. | Fixation methods vary by downstream application (e.g., immunohistochemistry vs. in situ hybridization). physiology.org |
Receptor Expression and Localization Techniques
In Situ Hybridization and Immunohistochemistry
In situ hybridization and immunohistochemistry are powerful techniques used to localize this compound receptor (NK-2R) mRNA and protein, respectively, within tissues. nih.govnih.gov These methods have been instrumental in defining the cellular sites of NK-2R expression in various tissues, including the human intestine. nih.govnih.gov
In the normal human ileum and colon, NK-2R mRNA and protein have been localized to smooth muscle cells of the muscularis mucosae and propria, as well as to a few inflammatory cells within the lamina propria. nih.govnih.gov Notably, unlike the Neurokinin-1 receptor (NK-1R), no specific NK-2R expression is typically found on enteric neurons or mucosal epithelial cells in healthy individuals. nih.gov Studies have shown a significant increase in NK-2R expression in patients with inflammatory bowel diseases such as Crohn's disease and ulcerative colitis, particularly on inflammatory cells like eosinophils in the lamina propria. nih.govnih.gov
The process of in situ hybridization for NK-2R involves the use of labeled antisense mRNA probes that bind to the target NK-2R mRNA in tissue sections. nih.gov Control sections are treated with sense probes to ensure the specificity of the signal. nih.gov For immunohistochemistry, specific antibodies against the NK-2R protein are used to visualize its location. The pattern of protein expression detected by immunohistochemistry generally corresponds well with the mRNA distribution observed through in situ hybridization. nih.govaai.org
Autoradiography for Receptor Binding Site Analysis
Autoradiography is a key technique for visualizing the distribution and density of this compound (NKA) binding sites, which correspond to NK-2 receptors, in various tissues, particularly the brain. nih.govcapes.gov.br This method utilizes a radiolabeled ligand, such as [¹²⁵I]this compound, which binds to the NK-2 receptors in tissue sections. nih.govcapes.gov.br
To ensure the specificity of binding to NK-2 receptors, the radioligand is often used in the presence of agonists or antagonists for other neurokinin receptors, such as the NK-1 and NK-3 receptors. nih.gov This competitive binding approach helps to isolate the signal coming specifically from NK-2 receptor sites. nih.gov
Studies using autoradiography have revealed that in the rat brain, NK-2 binding sites are present in relatively low densities compared to NK-1 and NK-3 binding sites. nih.gov The distribution of NK-2 binding sites is also distinct, with labeling primarily observed in structures such as the dorsal and ventral hippocampus, the septum, the thalamus, and the prefrontal cortex. nih.gov In the cerebral cortex of rats, NK-2 receptors are most prominently expressed in lamina VI, particularly during the first two postnatal weeks. capes.gov.br
The process involves incubating slide-mounted tissue sections with the radiolabeled NKA. After incubation and washing to remove unbound ligand, the slides are apposed to a film that is sensitive to the radioactive emissions. jneurosci.org The resulting image reveals the anatomical distribution of the binding sites. jneurosci.org Quantitative analysis can be performed by co-exposing the film with standards of known radioactivity. jneurosci.org
Genetic and Molecular Biology Approaches
Gene Expression Analysis (mRNA and protein)
The analysis of gene and protein expression provides critical insights into the regulation and function of this compound (NKA) and its receptors. Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting are fundamental in these investigations. physiology.org
For instance, research on murine macrophages has shown that NKA can upregulate the expression of the Neurokinin-1 receptor (NK-1R) at both the mRNA and protein levels. physiology.org In these studies, RT-PCR is used to detect and quantify NK-1R mRNA, often using a housekeeping gene like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) for normalization. physiology.org Western blotting is then employed to determine the corresponding changes in NK-1R protein expression. physiology.org
In the context of the human intestine, studies have revealed that while both NK-1R and NK-2R are expressed in the normal gut, their expression is significantly upregulated in patients with inflammatory bowel disease (IBD). nih.govnih.gov This upregulation is evident at both the gene (mRNA) and protein levels. nih.gov Specifically, in IBD, there is a marked increase in NK-2R expression on inflammatory cells in the lamina propria. nih.govnih.gov
Furthermore, investigations into the placenta have shown that the mRNA expression of NKB is higher in pregnancies with male fetuses, and in women with Polycystic Ovary Syndrome (PCOS) who are carrying a female fetus, the placental NKB mRNA expression is significantly increased compared to controls. nih.gov These findings highlight the importance of analyzing gene expression to understand the role of neurokinins in various physiological and pathological conditions.
| Research Area | Key Findings | Methodology |
| Murine Macrophages | NKA upregulates NK-1R mRNA and protein expression. physiology.org | RT-PCR, Western blotting, Immunofluorescence. physiology.org |
| Human Intestine (IBD) | Increased expression of NK-1R and NK-2R at both mRNA and protein levels in patients with Crohn's disease and ulcerative colitis. nih.govnih.gov | In situ hybridization, Immunohistochemistry. nih.govnih.gov |
| Human Placenta (PCOS) | Increased placental NKB mRNA expression in PCOS pregnancies with female offspring. nih.gov | Real-time polymerase chain reaction (RT-PCR). nih.gov |
| Human Achilles Tendon | Tenocytes in tendinosis tendons show expression of SP mRNA and NK-1R at both protein and mRNA levels. diva-portal.org | Immunohistochemistry, In situ hybridization. diva-portal.org |
Use of Genetically Modified Animal Models
Genetically modified animal models, particularly knockout mice, have become indispensable tools for dissecting the in vivo roles of the this compound (NKA) system. nih.govgeneticsmr.org These models allow researchers to investigate the specific contributions of NKA and its receptors to various physiological and pathological processes by observing the effects of deleting the corresponding genes. nih.govgeneticsmr.org
For example, to study the role of tachykinins in chronic arthritis, researchers have used mice with targeted deletions of the Tac1 gene (which encodes Substance P and NKA), the Tac4 gene (encoding hemokinin-1), and the Tacr1 gene (encoding the NK-1 receptor). plos.org These knockout models have helped to reveal that hemokinin-1, rather than Substance P, plays a more significant role in the inflammation and hyperalgesia associated with the later stages of adjuvant-induced arthritis. plos.org
In the context of depression research, NK-1 receptor knockout (NK1-/-) mice have been used to investigate the role of the Substance P/NK-1 receptor system. nih.gov Studies using the olfactory bulbectomy model of depression have shown that the depressive-like behaviors and associated neurochemical changes are attenuated in NK1-/- mice, indicating that this system is at least partly responsible for the observed phenotype. nih.gov
The development of these genetically modified animals involves sophisticated molecular biology techniques to achieve targeted gene disruption through homologous recombination. geneticsmr.org While these models offer powerful insights, it is important to acknowledge that there can be differences in phenotype between humans and animals, and the complexity of gene interactions and developmental compensation can influence the outcomes. nih.gov Nevertheless, transgenic and knockout animals remain crucial for understanding gene-function relationships and for the preclinical evaluation of new therapeutic strategies targeting the NKA pathway. nih.govgeneticsmr.org
Structural Biology Approaches for Receptor-Ligand Complexes (e.g., Cryo-EM)
The elucidation of the three-dimensional structures of this compound (NKA) in complex with its primary receptor, the neurokinin 2 receptor (NK2R), has been a significant focus of structural biology. These studies are crucial for understanding the molecular basis of ligand recognition, receptor activation, and signal transduction. The advent of cryogenic electron microscopy (cryo-EM) has been particularly transformative, allowing for the determination of high-resolution structures of the NKA-NK2R complex in its active state.
Before the widespread application of cryo-EM, structural insights were often derived from indirect methods such as site-directed mutagenesis and molecular modeling. nih.govacs.org For instance, early studies identified key residues in the human NK2R critical for NKA binding through mutagenesis, suggesting that intramembranous residues and those near the extracellular ends of transmembrane helices 3, 5, and 6 form the binding pocket. nih.gov Molecular modeling, using rhodopsin as a template, provided initial three-dimensional models of the NKA/NK2R complex, offering topographical insights into the binding site. acs.org
However, cryo-EM has provided direct visualization of these interactions. A landmark achievement was the determination of the cryo-EM structure of the human NK2R bound to its endogenous ligand, this compound, and coupled to a Gq protein. researchgate.netpdbj.org This provided an unprecedented view of the active-state conformation of the receptor.
Detailed Research Findings from Cryo-EM Studies
The cryo-EM structure of the NKA-bound NK2R-Gq complex, solved at a resolution of 2.7 Å, has revealed the precise molecular interactions that govern ligand binding and receptor activation. researchgate.netnih.gov The structure shows that NKA binds in a deep, orthosteric pocket within the transmembrane domain of the NK2R. researchgate.net
Key findings from the structural analysis include:
Conserved C-terminus Interaction: Similar to other tachykinin receptors, the conserved C-terminal motif of NKA (-Phe-X-Gly-Leu-Met-NH2) plays a crucial role in binding and activation. nih.gov
Receptor Activation Mechanism: Upon binding NKA, the NK2R undergoes significant conformational changes. This includes an outward movement of the intracellular ends of specific transmembrane helices, which creates a binding site for the Gq protein, initiating downstream signaling cascades. researchgate.net
Subtype Selectivity: Comparisons between the structures of NK1R, NK2R, and NK3R in complex with their respective ligands have begun to unravel the basis for ligand selectivity among tachykinin receptors. nih.govnih.gov For example, specific interactions involving the N-terminal region of the peptide ligands and the extracellular loops of the receptors appear to be key determinants of this selectivity. nih.govnih.gov In the NK2R, a tyrosine residue (Y266^6.51) can form a hydrogen bond with the C-terminal methionine of NKA, an interaction that differs in the NK1R and may contribute to stabilizing the active state of NK2R. nih.gov
The following table summarizes the key structural data available for the this compound-NK2R complex and related tachykinin receptors determined by cryo-EM.
| PDB ID | Complex Description | Experimental Method | Resolution |
| 7XWO | This compound bound to active human neurokinin 2 receptor in complex with Gq | Electron Microscopy | 2.7 Å |
| 7P02 | Human Neurokinin 1 receptor (NK1R) - substance P - Gs complex | Electron Microscopy | 2.9 Å |
| 8JBF | Senktide bound to active human neurokinin 3 receptor (NK3R) in complex with Gq | Electron Microscopy | 3.0 Å |
This table provides an interactive overview of the structural data. Clicking on the PDB IDs will lead to the respective entries in the Protein Data Bank.
These high-resolution structures not only confirm earlier biochemical data but also provide a precise blueprint for the rational design of novel therapeutic agents targeting the NK2R. By understanding the atomic details of how this compound binds to and activates its receptor, researchers can develop more selective and potent modulators of this important signaling system.
Comparative and Interplay Studies of Neurokinin a
Distinctions and Synergies with Substance P
Neurokinin A (NKA) and Substance P (SP) are two of the most studied tachykinin neuropeptides, exhibiting a complex relationship characterized by both shared origins and distinct functional pathways. Their interplay is crucial for a variety of physiological and pathological processes.
This compound and Substance P are both products of the same gene, the preprotachykinin A (TAC1) gene. plos.orgfrontiersin.org The transcription of the TAC1 gene produces pre-protachykinin-A (PPTA), which can be alternatively spliced into different mRNA variants (α, β, γ, and δ-PPTA). frontiersin.orgnih.gov These variants are then post-translationally processed to yield the final peptides. Specifically, β- and γ-PPTA transcripts encode for both Substance P and this compound, leading to their co-expression in the same neurons, such as primary sensory neurons of the dorsal root ganglia. plos.orgfrontiersin.org This co-synthesis suggests a coordinated function and co-release from the same presynaptic terminals. frontiersin.org
Despite their common genetic heritage, NKA and SP exhibit distinct preferences for the three main types of tachykinin receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. plos.org These receptors are G-protein coupled receptors (GPCRs) that mediate the downstream effects of the tachykinins. nih.govwikipedia.org this compound displays the highest affinity for the NK2 receptor, while Substance P preferentially binds to the NK1 receptor. plos.orgfrontiersin.org However, this preference is not absolute. Both peptides can act as full agonists on each other's primary receptors, although their potency is significantly reduced when not bound to their specific, high-affinity receptor. wikipedia.org
| Feature | This compound (NKA) | Substance P (SP) |
| Gene Origin | Preprotachykinin A (TAC1) plos.orgfrontiersin.org | Preprotachykinin A (TAC1) plos.orgfrontiersin.org |
| Primary Receptor | Neurokinin-2 Receptor (NK2R) plos.org | Neurokinin-1 Receptor (NK1R) plos.org |
| Cross-Reactivity | Can act as a full agonist on the NK1 receptor, but with lower potency. wikipedia.org | Can act as a full agonist on the NK2 receptor, but with lower potency. wikipedia.org |
The binding of this compound and Substance P to their receptors initiates distinct intracellular signaling cascades, even when acting on the same receptor. When Substance P binds to its high-affinity NK1 receptor, it typically activates Gq and Gs G-proteins. biorxiv.orgbiorxiv.org This dual activation leads to an increase in both inositol (B14025) phosphate (B84403) (IP) and cyclic AMP (cAMP) second messengers, respectively. biorxiv.orgbiorxiv.org The activation of the Gq pathway results in the stimulation of phospholipase C, leading to a transient increase in intracellular inositol 1,4,5-triphosphate (IP3) and diacylglycerol, which in turn mobilizes cytosolic calcium. nih.gov
| Ligand | Receptor | Primary G-Protein Coupled | Second Messenger Outcome |
| Substance P | NK1R | Gq and Gs biorxiv.orgbiorxiv.org | ↑ Inositol Phosphate (IP) and ↑ cAMP biorxiv.orgbiorxiv.org |
| This compound | NK1R | Gq biorxiv.orgbiorxiv.org | ↑ Inositol Phosphate (IP), minimal to no ↑ cAMP biorxiv.orgbiorxiv.org |
The shared origin and differential signaling of this compound and Substance P translate into a complex pattern of overlapping and distinct biological functions.
Convergent Functions: Both NKA and SP are co-stored and co-released from primary afferent nociceptors and are key players in pain transmission and neurogenic inflammation. plos.orgnih.gov In the spinal cord, their release in response to noxious stimuli contributes to central sensitization and hyperalgesia. plos.org They are both involved in modulating inflammatory and immune cell functions. plos.org
Divergent Functions: Despite their convergence in pain and inflammation, their distinct receptor preferences often lead to different primary roles. Substance P, acting primarily through NK1 receptors, is strongly associated with plasma protein extravasation, a key component of neurogenic inflammation, and is a major neurotransmitter in the central pain pathways. plos.orgjneurology.com It is also involved in mood, nausea, and stress responses. nih.govelifesciences.org
This compound, acting predominantly through NK2 receptors, is a potent contractor of smooth muscle, particularly in the respiratory and gastrointestinal tracts. wikipedia.org In the cardiovascular system, NKA has been shown to contribute to bradycardia through the activation of NK2 receptors. wikipedia.org While SP is also involved in smooth muscle contraction, NKA is generally considered more potent in tissues where NK2 receptors are highly expressed. wikipedia.org Furthermore, descending Tac1 circuits in the brainstem, which release both SP and NKA, are implicated in mediating fight-or-flight behavioral responses. elifesciences.org
| Biological Function | This compound (NKA) | Substance P (SP) |
| Pain Transmission | Contributes to nociceptive processing wikipedia.orgnih.gov | Major mediator of nociception via NK1R plos.orgelifesciences.org |
| Neurogenic Inflammation | Involved in inflammatory responses plos.orgwikipedia.org | Key mediator of plasma extravasation via NK1R plos.org |
| Smooth Muscle Contraction | Potent contractor, especially in airways (via NK2R) wikipedia.org | Contributes to contraction (via NK1R) nih.gov |
| Cardiovascular Regulation | Contributes to bradycardia (via NK2R) wikipedia.org | Involved in vasodilation plos.org |
| Primary Receptor Mediating Effect | NK2R plos.org | NK1R plos.org |
Relationships with Neurokinin B
Neurokinin B (NKB) is another critical member of the tachykinin family, with a relationship to this compound defined more by distinction and occasional functional overlap than by synergy.
Unlike this compound and Substance P, Neurokinin B is encoded by a separate gene, the preprotachykinin B (TAC3) gene (also known as TAC2 in rodents). plos.orgoup.comfrontiersin.org This distinct genetic origin means that NKB's expression and regulation are independent of NKA and SP. NKB is found predominantly in the central nervous system. plos.org
Correspondingly, Neurokinin B has its own high-affinity receptor, the neurokinin-3 (NK3) receptor. plos.orgoup.comresearchgate.net While SP shows the greatest potency for NK1 receptors and NKA for NK2 receptors, NKB binds preferentially to NK3 receptors. oup.com This distinct ligand-receptor pairing forms a third, largely parallel axis in tachykinin signaling.
| Feature | This compound (NKA) | Neurokinin B (NKB) |
| Gene Origin | TAC1 plos.orgfrontiersin.org | TAC3 plos.orgoup.comfrontiersin.org |
| Primary Receptor | NK2R plos.org | NK3R plos.orgoup.com |
| Primary Site of Expression | Peripheral and Central Nervous System plos.org | Predominantly Central Nervous System plos.org |
Despite the distinct gene and receptor systems, there is evidence of functional overlap and redundancy between the NKA/NK2R and NKB/NK3R pathways, particularly in the complex regulation of reproduction. The neurons that co-express kisspeptin (B8261505), neurokinin B, and dynorphin (B1627789) (the KNDy neurons) are central to generating the pulsatile release of gonadotropin-releasing hormone (GnRH). plos.orgnih.gov
Research in rodents has suggested a degree of redundancy among the tachykinin systems in this area. For instance, the blockade of all three tachykinin receptors (NK1R, NK2R, and NK3R) was required to fully inhibit luteinizing hormone (LH) pulses. karger.com This implies that NKB might be able to act via NK1 and NK2 receptors and that SP and NKA could potentially compensate for the absence of NKB signaling to stimulate KNDy neurons. karger.com A study involving the congenital ablation of the NK2R (Tacr2) in mice found that activation of NK2R could evoke acute LH responses, similar to the effects seen with NK1R and NK3R agonists, further supporting the concept of overlapping roles for all three tachykinin receptors in the control of the reproductive axis. physiology.org This suggests that while each tachykinin has a preferred receptor, a degree of functional crosstalk and redundancy allows the system to maintain robust control over critical functions like reproduction.
Tachykinin Family Redundancy and Specificity in Biological Systems
The tachykinin family, which includes the principal mammalian neuropeptides Substance P (SP), this compound (NKA), and Neurokinin B (NKB), demonstrates a fascinating interplay of redundant and specific actions within biological systems. This duality is rooted in the structural similarities of the peptides and the distinct yet overlapping characteristics of their receptors. nih.govresearchgate.net All tachykinins share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH₂, which is essential for their biological activity and allows them to interact with the same family of G protein-coupled receptors (GPCRs). nih.govguidetopharmacology.org However, variations in their N-terminal sequences and the specific characteristics of the three primary tachykinin receptors—Neurokinin 1 (NK1R), Neurokinin 2 (NK2R), and Neurokinin 3 (NK3R)—confer a significant degree of functional specificity. researchgate.netguidetopharmacology.org
The concept of redundancy arises from the fact that while each tachykinin has a preferred receptor, it can act as a full agonist at all three receptor subtypes, albeit with differing potencies. nih.govacs.org This cross-reactivity means that multiple tachykinins can often elicit similar physiological responses. thescipub.com For instance, Substance P and this compound are both encoded by the Tac1 gene and are produced through alternative splicing of the same mRNA transcript. wikipedia.orgoup.com This shared genetic origin often leads to their co-expression and overlapping distribution in tissues, such as in the amygdala and other brain regions, contributing to redundant roles in processes like inflammation and smooth muscle contraction. nih.govguidetopharmacology.org This redundancy may serve as a biological safeguard, ensuring that critical physiological functions are maintained even if one component of the system is compromised. oup.com
Conversely, specificity is achieved through the preferential binding affinities between each ligand and its cognate receptor, as well as the distinct anatomical distribution of the receptors themselves. guidetopharmacology.orgbioone.org this compound exhibits its highest affinity for the NK2 receptor, which is prominently located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. guidetopharmacology.orglifetein.com This localization underpins NKA's specific and well-documented role in mediating bronchoconstriction and regulating gut motility. lifetein.com In contrast, the NK1 receptor, the preferred target for Substance P, and the NK3 receptor, the preferred target for Neurokinin B, are more widely distributed throughout the central and peripheral nervous systems. guidetopharmacology.orgclinicsearchonline.org This differential distribution leads to highly specific functions; for example, the SP-NK1R system is a key mediator of pain transmission and emesis, while the NKB-NK3R system is crucial for the neuroendocrine control of reproduction. pnas.orgplos.orgpnas.org
Research has elucidated these distinct roles through comparative studies. In the guinea pig ileum, for example, tachykinins cause muscle contraction through two distinct receptor-mediated pathways: a direct action on a muscular receptor that preferentially binds SP, and an indirect action via a neuronal receptor that is most potently stimulated by NKB. nih.gov This demonstrates clear receptor specificity in a single tissue. Similarly, studies on immune cells show that while multiple tachykinins can be involved in inflammation, specific pathways exist. nih.gov For instance, NKA-NK2R signaling has been shown to promote a Th2 response and activate dendritic cell-mediated type 1 immune responses, highlighting a specific immunomodulatory role for this compound. nih.govaai.org The inherent redundancy and specificity of the tachykinin system thus allow for both broad, overlapping functions and precise, targeted physiological control. clinicsearchonline.org
Detailed Research Findings
| Tachykinin | Preferred Receptor | Primary Locus of Action | Associated Specific Functions | Evidence of Redundancy/Cross-Reactivity |
|---|---|---|---|---|
| This compound (NKA) | NK2 | Smooth muscle (respiratory, GI, urinary tracts), Immune cells (Dendritic Cells) guidetopharmacology.orglifetein.com | Bronchoconstriction, gut motility, modulation of immune responses (e.g., Th2 response). lifetein.comnih.govaai.org | Encoded by the same Tac1 gene as SP, leading to co-localization. wikipedia.org Can activate NK1 and NK3 receptors. guidetopharmacology.org Can depolarize Kiss1 neurons, similar to SP. frontiersin.org |
| Substance P (SP) | NK1 | Central and peripheral nervous systems (e.g., dorsal horn of spinal cord, medulla), immune cells. guidetopharmacology.orgclinicsearchonline.orgpnas.org | Pain transmission (nociception), emesis (vomiting), neurogenic inflammation. pnas.orgpnas.org | Can activate NK2 and NK3 receptors. clinicsearchonline.org Elicits smooth muscle contraction, an effect also strongly mediated by NKA. nih.gov |
| Neurokinin B (NKB) | NK3 | Central nervous system (e.g., hypothalamus, substantia nigra). guidetopharmacology.orgnih.gov | Neuroendocrine regulation of reproduction (GnRH pulse generation), modulation of dopaminergic pathways. pnas.orgplos.org | Can activate NK1 and NK2 receptors. guidetopharmacology.org In some neuronal assays, found to be a potent agonist for neuronal NK1-type receptors. nih.gov |
| Biological System/Assay | Research Finding | Indication (Specificity/Redundancy) | Source |
|---|---|---|---|
| Guinea Pig Ileum Contraction | Two distinct receptor mechanisms were identified: a muscular receptor selectively activated by Substance P methyl ester and a neuronal receptor for which Neurokinin B was the most potent agonist. | Specificity: Demonstrates that different tachykinins can target distinct receptor subtypes (muscular vs. neuronal) within the same organ to elicit a response. | nih.gov |
| Cerebral Artery Vasodilation | The order of relaxant potency of tachykinins varied by species. In human pial vessels, the order was SP > NKB > NKA. In the guinea pig basilar artery, it was SP >> NKA > NKB. In all cases, the effect was endothelium-dependent. | Redundancy & Specificity: All tested tachykinins caused relaxation (redundancy), but their relative potencies differed significantly, indicating species-specific receptor subtype expression and/or affinities (specificity). | nih.gov |
| Asthma (Bronchoconstriction) | A dual NK1/NK2 receptor antagonist (DNK333) provided significant protection against NKA-induced bronchoconstriction in asthmatic patients, an effect much larger than with NK2-selective antagonists alone. | Redundancy/Synergy: Suggests that both NK1 and NK2 receptors are involved in tachykinin-induced airway constriction in asthma, highlighting a complex interaction rather than a single specific pathway. | ersnet.org |
| Hypothalamic Kisspeptin Neuron Activation | Whole-cell recordings showed that individual kisspeptin neurons in the mouse arcuate nucleus could be directly activated by all three major tachykinins: SP, NKA, and NKB. | Redundancy: Indicates that multiple tachykinins can converge on the same neuronal population to modulate a key reproductive function. | oup.com |
| Immune Cell Modulation | NKA-NK2R signaling promotes a Th2 response via dendritic cells (DCs). SP-NK1R signaling enhances phagocytosis in macrophages and promotes DC-mediated T cell proliferation. | Specificity: While both NKA and SP modulate immunity, they do so via their preferred receptors on different immune cells, leading to distinct downstream effects. | nih.govaai.org |
Future Research Trajectories for Neurokinin a
Elucidation of Novel Neurokinin A Signaling Pathways and Receptor Biases
While it is well-established that this compound primarily exerts its effects through the Neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR), there is a growing appreciation for the complexity and nuance of its signaling. mdpi.comwikipedia.org Future research is focused on uncovering novel signaling cascades and understanding the phenomenon of receptor bias, where a single ligand can trigger different downstream effects.
Traditionally, NKA binding to NK2R is known to activate Gq and Gs heterotrimeric proteins, leading to increases in intracellular calcium, cAMP, and inositol (B14025) triphosphate (IP3). mdpi.comencyclopedia.pub However, emerging evidence suggests the possibility of G-protein-independent signaling pathways. The concept of "biased agonism" is central to this line of inquiry. This phenomenon, observed in other GPCRs, suggests that different ligands, or even the same ligand under different cellular contexts, can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). mdpi.comencyclopedia.pub
For instance, studies on the related Neurokinin-1 receptor (NK1R) have shown that different agonists can induce varied signaling responses. mdpi.comencyclopedia.pub The structural coupling between the agonist and the receptor can dictate the activation of Gs, Gq, or β-arrestin pathways. mdpi.com It is plausible that similar biased signaling occurs with NKA at the NK2R. Research has shown that while Substance P (SP) activates both Gq and Gs signaling through NK1R, NKA and N-terminally truncated SP analogs are weaker agonists for Gs signaling, indicating a Gq-selective signaling profile. biorxiv.org This suggests that the N-terminal region of tachykinin peptides may play a crucial role in dictating which signaling pathway is activated. biorxiv.org Future studies will likely employ advanced techniques like cryo-electron microscopy and molecular dynamics simulations to visualize the structural basis of these biased signaling events. encyclopedia.pub
Furthermore, the existence of different receptor isoforms, such as full-length and truncated versions of the NK1R, adds another layer of complexity. encyclopedia.pubmdpi.com These isoforms can exhibit distinct functional properties and signaling capabilities. encyclopedia.pubnih.gov Investigating whether similar isoforms exist for the NK2R and how they might contribute to diverse NKA signaling is a critical area for future exploration. The cross-talk between NKA/NK2R signaling and other receptor systems, such as the Wnt/β-catenin pathway, is also an emerging area of interest. nih.gov
Development of Highly Selective this compound Receptor Modulators as Research Tools
A significant hurdle in dissecting the precise physiological roles of this compound has been the lack of highly selective pharmacological tools. While several antagonists for tachykinin receptors exist, many exhibit cross-reactivity with other neurokinin receptors or have species-specific differences in affinity. researchgate.net The development of potent and highly selective modulators for the NK2R is therefore a major priority for advancing the field.
These next-generation research tools will be instrumental in a number of ways:
Clarifying Physiological Functions: Selective antagonists will allow researchers to precisely block the actions of NKA in various tissues and organ systems, providing clearer insights into its role in processes like inflammation, pain transmission, and smooth muscle contraction. researchgate.netbenehealth.com
Investigating Receptor Subtypes: The potential existence of different NK2R subtypes or splice variants could be explored using modulators with differential affinities.
Probing Biased Signaling: The development of biased agonists and antagonists will be crucial for understanding the functional consequences of activating specific NKA signaling pathways. rjpbr.com
The historical development of neurokinin receptor antagonists, from early peptide-based compounds to the current non-peptide antagonists, highlights the ongoing effort to improve selectivity and bioavailability. wikipedia.org The successful development of NK1R antagonists like aprepitant (B1667566) for chemotherapy-induced nausea and vomiting serves as a template for the development of selective NK2R modulators. nih.govnih.govtouchoncology.com Future efforts will likely focus on structure-based drug design, leveraging the increasing knowledge of GPCR structures to create compounds with optimized affinity and selectivity for the human NK2R. researchgate.net
Table 1: Examples of Tachykinin Receptor Modulators and their Primary Targets
| Compound | Primary Target | Type | Noteworthy Characteristics |
| Aprepitant | NK1R | Antagonist | FDA-approved for chemotherapy-induced nausea and vomiting. nih.govtouchoncology.com |
| L-733,060 | NK1R | Antagonist | Used in preclinical research to study NK1R function. nih.govmdpi.com |
| SR140333 | NK1R | Antagonist | Utilized in in vivo studies to investigate the role of NK1R in cancer. mdpi.compnas.org |
| Senktide | NK3R | Agonist | A selective agonist used to study the function of the NK3R. acs.orgkarger.com |
| SB-222200 | NK3R | Antagonist | An antagonist used in in vivo studies to probe NK3R function in reproduction. mdpi.com |
Advanced In Vitro and In Vivo Model Systems for this compound Studies
To fully comprehend the multifaceted roles of this compound, researchers are turning to more sophisticated model systems that can better recapitulate the complexity of human physiology and disease.
In Vitro Models: Traditional cell culture systems, while valuable, often fail to capture the three-dimensional architecture and cellular heterogeneity of native tissues. The future of in vitro NKA research lies in the adoption of advanced models such as:
Organoids: These self-organizing, three-dimensional structures derived from stem cells can mimic the structure and function of various organs, providing a more physiologically relevant platform to study NKA's effects on tissue development, function, and disease.
Microfluidic "Organ-on-a-Chip" Systems: These devices allow for the co-culture of different cell types in a microenvironment that simulates the mechanical and chemical cues of living organs. This technology can be used to study the complex interactions between different cell types in response to NKA.
In Vivo Models: While rodent models have been invaluable, the development of more refined in vivo systems is crucial. This includes:
Genetically Engineered Mouse Models (GEMMs): The use of CRISPR/Cas9 and other gene-editing technologies allows for the creation of mice with specific modifications to the NKA gene (Tac1) or its receptor (Tacr2). This includes conditional knockout models that allow for the deletion of the gene in specific cell types or at specific developmental stages.
Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, providing a powerful tool to study the effects of NKA on human biological processes in an in vivo context. Xenograft models using human tumor cells are already being used to study the role of the tachykinin system in cancer. mdpi.compnas.org
Non-mammalian Models: Organisms like zebrafish, with their genetic tractability and transparent embryos, can offer unique insights into the developmental roles of NKA. The tilapia is also emerging as a model system for studying the reproductive role of the NKB system. mdpi.com
In vitro and in vivo perfusion techniques have been used to study the release of this compound-like immunoreactivity from the rat substantia nigra, demonstrating that NKA can be released by depolarizing stimuli. nih.gov Such studies provide a foundation for more advanced investigations into the dynamics of NKA release and degradation. nih.gov
Integrative Approaches to this compound System Functionality in Complex Biological Networks
The biological effects of this compound are not mediated in isolation but are part of a complex and interconnected network of signaling pathways and physiological systems. Future research will increasingly adopt integrative and systems-level approaches to understand the role of NKA within these broader biological networks.
This will involve:
Multi-omics Analysis: Combining genomics, transcriptomics, proteomics, and metabolomics to generate a comprehensive picture of the molecular changes that occur in response to NKA signaling.
Computational Modeling: Developing mathematical models to simulate the dynamics of NKA signaling networks and predict how they will respond to various stimuli or perturbations.
A key area of focus will be the interplay between the nervous, immune, and endocrine systems. NKA is known to be involved in neurogenic inflammation, where neurons release neuropeptides that modulate immune cell function. wikipedia.orgnih.gov It also plays a role in the intricate communication within the enteric nervous system, which governs gut function. plos.org Understanding how NKA integrates signals from these different systems is crucial for a complete picture of its physiological and pathophysiological roles. For example, NKA and other tachykinins are involved in the descending control of nociceptive pathways, interacting with other neurotransmitter systems like serotonin (B10506) and norepinephrine. plos.org The interaction of NKA with other neuropeptides, such as Neurokinin B and kisspeptin (B8261505), in the regulation of the reproductive axis is another example of its integration into complex biological networks. karger.comnumberanalytics.com
By embracing these future research trajectories, the scientific community is poised to unlock a deeper understanding of this compound's role in the body, which will be essential for the development of targeted and effective therapies for a range of human diseases.
Q & A
Q. What are the standard methodologies for quantifying Neurokinin A (NKA) in biological samples, and how are they validated?
- Methodological Answer : NKA quantification typically employs enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ELISA requires validation of antibody specificity via competitive binding assays with structurally similar peptides (e.g., Substance P, Neurokinin B) to confirm minimal cross-reactivity . LC-MS/MS protocols should include isotopic labeling for internal standardization and matrix effect assessments (e.g., spike-and-recovery in plasma, cerebrospinal fluid) . Reporting must adhere to NIH guidelines for preclinical studies, detailing extraction methods, detection limits, and inter-assay variability .
Q. How do researchers validate the specificity of this compound antibodies in immunohistochemical studies?
- Methodological Answer : Antibody specificity is validated through:
- Pre-absorption controls : Incubating antibodies with excess NKA to abolish staining.
- Knockout/knockdown models : Using tissue from NKA-deficient animals or siRNA-treated cells.
- Cross-reactivity panels : Testing against other tachykinins (e.g., Neurokinin B, Substance P) .
Documentation should include vendor, lot number, and dilution protocols to ensure reproducibility .
Q. What in vivo models are prioritized for studying NKA’s role in inflammatory pathways?
- Methodological Answer : Common models include:
- Dextran sulfate sodium (DSS)-induced colitis in mice : Assesses NKA’s role in gut inflammation via NK2 receptor antagonism.
- Carrageenan-induced paw edema in rats : Evaluates NKA-mediated neurogenic inflammation.
Studies must report strain, age, sex, and ethical approval identifiers, aligning with NIH reporting standards .
Advanced Research Questions
Q. How can conflicting data on NKA receptor (NK2R) binding kinetics be systematically resolved?
- Methodological Answer : Discrepancies in binding affinity (e.g., varying values across studies) require:
- Meta-analysis : Pooling data from multiple studies while controlling for variables like buffer composition (e.g., Mg²⁺ concentration affecting receptor conformation) .
- Standardized assays : Repeating experiments under harmonized conditions (e.g., radioligand vs. fluorescence polarization) .
Critical discussion should contextualize findings within receptor dimerization or allosteric modulation hypotheses .
Q. What experimental designs optimize the study of NKA’s interaction with co-released tachykinins?
- Methodological Answer :
- Co-localization studies : Dual immunofluorescence in tissue sections to map NKA with Substance P or calcitonin gene-related peptide (CGRP) .
- Microdialysis in awake animals : Simultaneous measurement of extracellular NKA and other peptides in specific brain regions (e.g., amygdala) during behavioral assays .
Statistical power analysis must justify sample sizes, and raw data should be archived in repositories like Figshare or Zenodo .
Q. What statistical approaches address heterogeneity in longitudinal studies of NKA in neurodegenerative disorders?
- Methodological Answer :
- Mixed-effects models : Account for repeated measures and missing data in clinical cohorts (e.g., Alzheimer’s disease progression).
- Bayesian hierarchical modeling : Integrates prior data on NKA fluctuations in cerebrospinal fluid to refine posterior probability distributions .
Transparency in code sharing (e.g., GitHub) and adherence to FAIR data principles are critical .
Guidelines for Rigorous Research Design
- Formulating Questions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope .
- Reporting : Follow CONSORT for preclinical studies and ARRIVE guidelines for animal research .
- Data Interpretation : Distinguish correlation from causation using Mendelian randomization or Granger causality tests in omics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
